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Core Science & Biosynthesis

Foundational

The Definitive Technical Guide to [1-13Cglc]Lactose Monohydrate: Chemical Properties, Stability, and Isotopic Applications

Target Audience: Researchers, Enzymologists, and Drug Development Professionals Content Focus: Physicochemical characterization, mechanistic enzymology, and self-validating analytical workflows. Executive Summary In the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Enzymologists, and Drug Development Professionals Content Focus: Physicochemical characterization, mechanistic enzymology, and self-validating analytical workflows.

Executive Summary

In the realm of mechanistic enzymology and metabolic tracing, isotopic labeling serves as the ultimate probe for elucidating transition states and molecular fluxes. [1-13Cglc]Lactose monohydrate —a disaccharide featuring a highly specific carbon-13 substitution at the C1 position of its glucose moiety—is a premier analytical standard. As a Senior Application Scientist, I have observed that the successful deployment of this compound relies heavily on understanding its solid-state stability and its precise behavior in ratiometric mass spectrometry. This whitepaper synthesizes the core chemical properties of [1-13Cglc]Lactose monohydrate and provides field-proven, self-validating protocols for its use in Kinetic Isotope Effect (KIE) studies and clinical metabolic tracing.

Core Physicochemical Properties

The physical state of an isotopic standard directly dictates the precision of the gravimetric measurements required for competitive assays. [1-13Cglc]Lactose is intentionally synthesized and supplied in its monohydrate form rather than an anhydrous state[1].

The Causality of the Monohydrate Form: Anhydrous lactose is highly hygroscopic and susceptible to unpredictable amorphous-to-crystalline transitions upon exposure to ambient humidity. By pre-saturating the crystal lattice with a water molecule (monohydrate), the compound is locked into a stable α -lactose crystalline state. This prevents moisture-induced weight fluctuations during the micro-weighing processes required to create exact 1:1 heavy-to-light isotopic mixtures.

Table 1: Summary of Physicochemical Properties
PropertyValueSource
Chemical Name [1-13Cglc]Lactose monohydrate[1]
CAS Number 287100-62-3[2]
Molecular Formula C₁₁(¹³C)H₂₄O₁₂[1]
Molecular Weight 361.30 g/mol [1]
Appearance Solid, white powder[3]
Melting Point ~215 °C – 219 °C (Decomposes)[4]
pH (0.5M in H₂O) 3.5 – 6.0 (at 25°C)[4]

Chemical Stability & Handling Directives

[1-13Cglc]Lactose monohydrate is chemically stable under standard room-temperature storage conditions[3]. However, maintaining its isotopic and chemical integrity requires strict adherence to specific handling parameters:

  • Incompatibilities: The compound must be isolated from strong oxidizing agents[4]. Furthermore, as a reducing sugar, it is highly susceptible to the Maillard reaction . Exposure to primary amines in the presence of heat will lead to rapid browning and isotopic degradation.

  • Physical Hazards: Like many finely milled organic carbohydrates, [1-13Cglc]Lactose monohydrate poses a combustible dust hazard if aerosolized in high concentrations[4]. Standard local exhaust ventilation and grounding of spatulas/weighing boats are required to mitigate static discharge.

Mechanistic Enzymology: Probing the LacZ Pathway

The primary application of [1-13Cglc]Lactose is investigating the catalytic mechanism of β -galactosidase (LacZ) from Escherichia coli. LacZ operates via a retaining double-displacement mechanism[5].

By placing a ¹³C label at the C1 position of the leaving glucose group, researchers can measure the Kinetic Isotope Effect (KIE) . The slight mass difference alters the zero-point energy of the breaking bond, allowing scientists to determine the oxocarbenium ion-like character of the transition state during the rate-limiting galactosylation step[6].

LacZ_Mechanism Substrate [1-13Cglc]Lactose (Gal-β-1,4-Glc*) ES_Complex Michaelis Complex (Shallow Binding) Substrate->ES_Complex Enzyme LacZ Enzyme (Free State) Enzyme->ES_Complex Intermediate Covalent Galactosyl-Enzyme Intermediate (Glu537) ES_Complex->Intermediate Galactosylation Product1 [1-13C]Glucose (Isotope Tracked) ES_Complex->Product1 Cleavage Product2 Galactose (Released) Intermediate->Product2 Degalactosylation Product2->Enzyme Recovery Water H2O (Nucleophile) Water->Intermediate

Figure 1: LacZ-catalyzed double-displacement hydrolysis of[1-13Cglc]Lactose.

Experimental Workflow: Self-Validating KIE Measurement via MALDI-TOF MS

Historically, KIE measurements required prohibitive amounts of material for NMR or hazardous radioisotopes. Modern workflows utilize Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)[6].

The following protocol is designed as a self-validating system . By utilizing a heavy internal standard ([¹³C₆]lactose), we eliminate the inherent spot-to-spot ionization variability of MALDI, ensuring absolute precision.

Step-by-Step Methodology

Step 1: Isotopic Substrate Pool Preparation

  • Action: Prepare a reaction buffer (50 mM sodium phosphate, 1 mM MgCl₂, pH 7.0) containing a precise 1:1 molar ratio of natural abundance lactose ([¹²C₁₂]lactose) and [1-13Cglc]lactose[6].

  • Causality: A 1:1 ratio ensures that the mass spectrometer's detector operates within its optimal linear dynamic range for both isotopologues, preventing signal saturation artifacts that would skew the isotopic ratio.

Step 2: Enzymatic Cleavage & Time-Course Sampling

  • Action: Initiate the reaction by adding E. coli LacZ at 25°C.

  • Action: Withdraw 5 µL aliquots at predefined time points corresponding to 10%, 20%, 30%, 50%, and 100% fractional conversion ( F )[6].

Step 3: Quenching and Internal Standard Integration (Critical Step)

  • Action: Quench each aliquot immediately into 15 µL of a matrix solution (e.g., 2,4-dihydroxybenzoic acid, DHB) spiked with a precisely known concentration of a [¹³C₆]lactose internal standard [6].

  • Trustworthiness / Causality: MALDI ionization is notoriously heterogeneous. By introducing [¹³C₆]lactose at the exact moment of quenching, every single laser shot simultaneously captures the heavy/light ratio ( R ) and the fractional conversion ( F ) relative to the internal standard. This renders the protocol entirely self-validating; localized matrix variability cancels out mathematically.

Step 4: Acquisition and Ratiometric Analysis

  • Action: Acquire mass spectra in positive reflectron mode to baseline-resolve the 1 Da mass difference between [¹²C₁₂]lactose (m/z 365.1, [M+Na]⁺) and [1-13Cglc]lactose (m/z 366.1, [M+Na]⁺).

  • Action: Calculate the KIE by plotting R/R0​ versus F using non-linear regression models[6].

In Vivo Applications: Clinical Metabolic Tracing

Beyond in vitro enzymology,[1-13Cglc]Lactose is highly valued in clinical pharmacokinetics and gastroenterology. It is frequently deployed in dual stable tracer techniques to evaluate gastrointestinal function[7].

For example, continuous orogastric infusions of [1-¹³C]glucose and D-[1-13Cglc]lactose have been used to estimate lactose hydrolysis capacities in premature infants[7]. By monitoring the isotopic enrichment of plasma glucose via mass spectrometry, researchers can mathematically decouple unmetabolized baseline glucose from the glucose specifically derived from lactose digestion. This provides a non-invasive, highly accurate metabolic profile without exposing vulnerable pediatric populations to radiotracers[7].

References

  • Title: Direct Competitive Kinetic Isotope Effect Measurement Using Quantitative Whole Molecule MALDI-TOF Mass Spectrometry Source: ResearchGate / Journal of the American Society for Mass Spectrometry URL: [Link]

  • Title: In vivo estimation of lactose hydrolysis in premature infants using a dual stable tracer technique Source: American Journal of Physiology-Endocrinology and Metabolism URL: [Link]

Sources

Exploratory

The Role of [1-13Cglc]Lactose in Carbohydrate Metabolism Pathways: A Technical Guide to Stable Isotope Tracing

Executive Summary[1-13Cglc]Lactose (4-O-β-D-galactopyranosyl-D-[1-13C]glucose) is a highly specialized, stable isotope-labeled disaccharide utilized in advanced metabolic flux analysis. By selectively labeling the C1 pos...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary[1-13Cglc]Lactose (4-O-β-D-galactopyranosyl-D-[1-13C]glucose) is a highly specialized, stable isotope-labeled disaccharide utilized in advanced metabolic flux analysis. By selectively labeling the C1 position of the glucose moiety, researchers can unambiguously decouple the metabolic fate of glucose from galactose following enzymatic cleavage. This guide provides a comprehensive framework for utilizing [1-13Cglc]Lactose to assess host energy metabolism, lactase-phlorizin hydrolase (LPH) activity, and colonic microbiome fermentation networks.

Molecular Rationale: Why [1-13Cglc]Lactose?

Standard uniformly labeled tracers (e.g., [U-13C]Lactose) provide bulk carbon oxidation rates but fail to distinguish between specific intracellular pathways. The strategic placement of the 13C label at the C1 position of the glucose moiety is a masterclass in experimental causality. It allows researchers to track the exact bond-breaking events in downstream metabolism.

Upon oral ingestion, the metabolic trajectory of [1-13Cglc]Lactose is dictated by the activity of Lactase-Phlorizin Hydrolase (LPH) at the brush border of the small intestine[1]. Cleavage yields equimolar unlabeled D-galactose and [1-13C]D-glucose, setting the stage for divergent pathway analysis.

Intracellular Carbon Mapping: The C1 Advantage

Once [1-13C]glucose is absorbed by host enterocytes or hepatocytes, its intracellular routing can be directly inferred by the timing of 13CO2 release[2].

  • Pentose Phosphate Pathway (PPP): If [1-13C]glucose-6-phosphate enters the PPP, the C1 carbon is immediately decarboxylated by 6-phosphogluconate dehydrogenase. This results in the rapid exhalation of 13CO2, making it an excellent proxy for direct oxidative flux and NADPH generation.

  • Glycolysis and TCA Cycle: If routed through glycolysis, the C1 carbon of glucose becomes the C3 (methyl) carbon of pyruvate via aldolase cleavage, and subsequently the C2 (methyl) carbon of acetyl-CoA. Because this carbon enters the TCA cycle rather than being lost at the pyruvate dehydrogenase (PDH) step, it requires multiple oxidative turns before being released as 13CO2, resulting in a delayed isotopic breath signature[3].

Microbiome Fermentation and the Bifid Shunt

In models of lactose maldigestion (LPH deficiency), intact[1-13Cglc]Lactose bypasses host absorption and enters the colon, acting as a prebiotic substrate for the gut microbiota[4].

Specific microbial consortia metabolize the tracer through distinct pathways. For example, Bifidobacterium species utilize the fructose-6-phosphate phosphoketolase (F6PPK) pathway (the "Bifid shunt"). The enzymatic cleavage of [1-13C]fructose-6-phosphate by F6PPK strictly routes the C1 label into the methyl group of acetyl-phosphate, ultimately yielding [2-13C]acetate . By analyzing the mass isotopomer distribution (MID) of Short-Chain Fatty Acids (SCFAs) via LC-MS or 13C-NMR, researchers can map the precise topology of the gut microbial food web[4][5].

Self-Validating Experimental Protocols

To ensure scientific integrity, every isotopic tracing experiment must be designed as a self-validating system. Below are the gold-standard methodologies for utilizing [1-13Cglc]Lactose.

Protocol A: In Vivo 13CO2 Breath Testing & PPP Flux Analysis

This protocol isolates host LPH activity and systemic glucose oxidation, utilizing simultaneous hydrogen (H2) tracking to validate the site of metabolism[2][3].

  • Baseline Validation: Collect two fasting end-expiratory breath samples (at -15 min and 0 min) to establish the natural 12C/13C background ratio (Isotope Ratio Mass Spectrometry, IRMS) and baseline H2 levels.

  • Tracer Administration: Administer 15–25 g of [1-13Cglc]Lactose dissolved in 200 mL of sterile water orally.

  • Kinetic Sampling: Collect breath samples every 15 minutes for the first 2 hours (capturing PPP flux), and every 30 minutes up to 4 hours (capturing TCA cycle delay and potential colonic transit).

  • Self-Validation Check: Cross-reference 13CO2 peaks with H2 peaks. A rapid 13CO2 peak (<60 mins) with flat H2 confirms host LPH cleavage and PPP oxidation. A delayed 13CO2 peak (>120 mins) accompanied by an H2 spike (>20 ppm) confirms colonic bacterial fermentation, validating a lactose maldigestion phenotype[3].

Protocol B: In Vitro Microbiome Fermentation (TIM-2 Bioreactor)

This protocol maps prebiotic fermentation networks using stable isotope-resolved metabolomics (SIRM)[4].

  • Inoculation: Inoculate anaerobic bioreactors with standardized human fecal microbiota.

  • Substrate Introduction: Introduce 5 g/L of[1-13Cglc]Lactose as the primary carbohydrate source. Validation Step: Run a parallel control bioreactor with [U-13C]Lactose to calculate total carbon recovery, ensuring the position-specific flux derived from[1-13Cglc]Lactose is absolute.

  • Temporal Sampling: Quench 2 mL culture aliquots in cold methanol (-80°C) at 0, 2, 4, 8, and 24 hours.

  • Isotopomer Extraction: Extract polar metabolites and analyze via LC-MS and 13C-NMR.

  • Flux Calculation: Quantify the M+1 mass isotopomers of acetate, propionate, and butyrate. High [2-13C]acetate enrichment directly validates flux through the Bifid shunt[5].

Quantitative Fate Analysis

The following table summarizes the deterministic metabolic fate of the 13C label originating from the C1 position of the glucose moiety in[1-13Cglc]Lactose.

Metabolic PathwayIntermediate LabeledUltimate 13C SinkDiagnostic / Research Value
Pentose Phosphate Pathway (Host) 6-PhosphogluconateRapid 13CO2 (Breath)Measures direct oxidative flux and LPH competence.
Glycolysis + TCA Cycle (Host) [3-13C]Pyruvate, [2-13C]Acetyl-CoADelayed 13CO2, 13C-LipidsAssesses systemic energy metabolism and lipogenesis.
Bifid Shunt (Microbiome) [1-13C]Fructose-6-P[2-13C]Acetate, Unlabeled LactateProfiles prebiotic fermentation efficiency of Bifidobacteria.
Acrylate/Succinate Pathways (Microbiome) 13C-Lactate / 13C-Succinate13C-Propionate, 13C-ButyrateMaps complex colonic SCFA cross-feeding networks.

Pathway Visualizations

Diagram 1: Systemic Divergence of[1-13Cglc]Lactose

This diagram illustrates the macro-level physiological routing of the tracer based on host enzymatic competence.

SystemicFate Lactose [1-13Cglc]Lactose (Oral Ingestion) SmallIntestine Small Intestine (Lactase-Phlorizin Hydrolase) Lactose->SmallIntestine Normal Digestion Colon Colon (Microbiome) Lactase Deficiency Lactose->Colon Maldigestion Galactose Unlabeled D-Galactose SmallIntestine->Galactose Glucose [1-13C]D-Glucose SmallIntestine->Glucose Absorption HostMetabolism Host Intracellular Metabolism Glucose->HostMetabolism Fermentation Microbial Fermentation Colon->Fermentation SCFAs 13C-SCFAs & Gases (Acetate, Propionate, Butyrate) Fermentation->SCFAs PPP Pentose Phosphate Pathway (Rapid 13CO2 Release) HostMetabolism->PPP G6PDH Glycolysis Glycolysis & TCA Cycle (Delayed 13CO2 Release) HostMetabolism->Glycolysis Hexokinase/PFK

Caption: Systemic metabolic divergence of [1-13Cglc]Lactose into host oxidation vs. microbiome fermentation.

Diagram 2: Intracellular Carbon Mapping of[1-13C]Glucose

This diagram traces the specific atomic fate of the C1-labeled carbon through host intracellular pathways.

IntracellularMapping Glc [1-13C]Glucose G6P [1-13C]Glucose-6-Phosphate Glc->G6P PPP_path 6-Phosphogluconate G6P->PPP_path PPP Glyc_path Fructose-1,6-Bisphosphate G6P->Glyc_path Glycolysis CO2_fast 13CO2 (Exhaled) PPP_path->CO2_fast Decarboxylation Ru5P Ribulose-5-Phosphate (Unlabeled) PPP_path->Ru5P DHAP [3-13C]DHAP Glyc_path->DHAP Aldolase Pyr [3-13C]Pyruvate DHAP->Pyr AcCoA [2-13C]Acetyl-CoA Pyr->AcCoA PDH TCA TCA Cycle AcCoA->TCA CO2_slow 13CO2 (Delayed) TCA->CO2_slow Multiple Turns

Caption: Intracellular flux of [1-13C]Glucose demonstrating rapid PPP decarboxylation vs. TCA cycle delay.

References

  • 13CO2 breath test using naturally 13C-enriched lactose for detection of lactase deficiency in patients with gastrointestinal symptoms. J Lab Clin Med. 1988. URL:[Link]

  • 13C-Carbohydrate Breath Tests: Impact of Physical Activity on the Rate-Limiting Step in Lactose Utilization. Scand J Gastroenterol. 2000. URL:[Link]

  • Fermentation in the large intestine unravelled using 13C-labelled substrates: implications for obesity and gut health. Dietary fibre: new frontiers for food and health (Brill). URL:[Link]

  • In vivo estimation of lactose hydrolysis in premature infants using a dual stable tracer technique. Am J Physiol. 1992. URL:[Link]

  • Natural sweetening of food products by engineering Lactococcus lactis for glucose production. Metabolic Engineering. 2006. URL:[Link]

Sources

Foundational

Pharmacokinetics and Metabolic Tracing of [1-13Cglc]Lactose Monohydrate in Mammalian Models: A Technical Guide

Executive Summary & Mechanistic Rationale The use of stable isotope tracers in mammalian models has revolutionized our understanding of carbohydrate digestion, colonic fermentation, and metabolic fluxes. Among these, [1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The use of stable isotope tracers in mammalian models has revolutionized our understanding of carbohydrate digestion, colonic fermentation, and metabolic fluxes. Among these, [1-13Cglc]Lactose monohydrate —lactose specifically enriched with Carbon-13 at the C-1 position of the glucose moiety—serves as the gold standard for differentiating small intestinal enzymatic hydrolysis from colonic microbial fermentation.

The Causality of Isotope Placement: Why specifically label the C-1 position of the glucose moiety rather than using uniformly labeled[U-13C]lactose? The rationale is rooted in metabolic kinetics. When lactase-phlorizin hydrolase (LPH) cleaves the β-1,4-glycosidic bond in the small intestine, the resulting[1-13C]glucose is rapidly absorbed via the Sodium-Glucose Linked Transporter 1 (SGLT1) and undergoes hepatic glycolysis and oxidation. This produces a sharp, early peak in pulmonary 13CO2 excretion. Conversely, if the molecule escapes small intestinal digestion (as seen in lactase non-persistence or in premature infants), the intact[1-13Cglc]lactose reaches the colon. Here, the gut microbiota ferments the C-1 labeled moiety into short-chain fatty acids (SCFAs) and hydrogen gas, resulting in a significantly delayed 13CO2 peak [[1]](). This positional labeling allows researchers to mathematically isolate host enzyme activity from microbiome metabolism.

G A [1-13C]Lactose Monohydrate Ingestion B Small Intestine (Lactase Hydrolysis) A->B Transit C [1-13C]Glucose + Galactose (Rapid Absorption) B->C Lactase Persistent F Colon (Microbial Fermentation) B->F Lactase Non-Persistent D Systemic Circulation (Hepatic Oxidation) C->D SGLT1 Transport E Breath 13CO2 (Early Peak: 60-90 min) D->E Oxidation G 13C-SCFAs + H2 (Colonic Salvage) F->G Microbiota G->D Absorption H Breath 13CO2 (Delayed Peak: >120 min) G->H Oxidation

Caption: Metabolic routing of [1-13C]lactose distinguishing lactase persistence from non-persistence.

Pharmacokinetics (ADME Profile) in Mammalian Models

The pharmacokinetic journey of [1-13Cglc]Lactose is highly dependent on the ontogeny of the mammalian model and the status of its gastrointestinal microbiome.

Absorption & "Colonic Salvage"

In adult humans with lactase persistence, >95% of the lactose is hydrolyzed and absorbed in the upper gastrointestinal tract. However, in premature infants (30-32 weeks gestation), small intestinal lactase activity is notoriously deficient. Despite this, studies utilizing[1-13C]lactose have demonstrated that fecal excretion of 13C is less than 2% of the administered dose [[2]](). This uncovers a highly efficient "colonic salvage" mechanism: colonic bacteria rapidly ferment the unabsorbed lactose into SCFAs, which are subsequently absorbed by the colonic mucosa to fulfill the infant's energy requirements.

Distribution & Metabolism

Once absorbed, the metabolic fate diverges based on the molecular form:

  • [1-13C]Glucose (Enteric origin): Enters the systemic glucose pool, undergoes glycolysis, and enters the TCA cycle, rapidly producing 13CO2.

  • 13C-Acetate/Propionate/Butyrate (Colonic origin): Enters the portal vein. Acetate turnover can be quantified via stable-isotope-dilution methods, demonstrating that colonic fermentation provides a continuous, delayed energy substrate to skeletal muscle and adipose tissue 3. Furthermore, LC-MS and NMR techniques applied to in vitro models (like TIM-2) allow researchers to map the exact flux of these 13C-isotopomers through the gut microbial metabolic network 4.

Excretion & Kinetic Modeling

The ultimate excretion of the 13C label is pulmonary (13CO2). Because 13CO2 must traverse the body's bicarbonate (HCO3-) pool before exhalation, there is a physiological delay. Advanced pharmacokinetic modeling utilizes the Wagner-Nelson method —traditionally used to estimate drug absorption from urinary data—to correct for this bicarbonate pool delay, allowing for an accurate estimation of the true gastric emptying and absorption rates from pulmonary 13CO2 elimination 5.

Quantitative Pharmacokinetic Summary
Pharmacokinetic ParameterPremature Infants (Human)Adult Humans (Lactase Persistent)Adult Humans (Lactase Non-Persistent)
Lactose Absorption (%) 82–100% (via colonic salvage)>95% (via small intestine)Variable (relies on colonic salvage)
Peak 13CO2 Excretion (Tmax) Delayed (Fermentation-dependent)60–90 minutes>120 minutes (Delayed peak)
Fecal 13C Excretion <2% of ingested dose<1% of ingested dose<5% of ingested dose
Primary Metabolic Fate SCFA conversion (Acetate/Butyrate)Hepatic glycolysis & OxidationSCFA conversion & H2 production

Experimental Protocols & Methodologies

To ensure scientific integrity, breath tests and metabolic tracing must act as self-validating systems. A single dose of [1-13C]lactose can be confounded by individual variations in gastric emptying or baseline glucose metabolism. To control for this, the Dual Stable Isotope Tracing Protocol is utilized.

Protocol: Dual Stable Isotope Tracing for In Vivo Hydrolysis Validation

Causality of the Protocol: By infusing [1-13C]glucose on Day 1 and [1-13C]lactose on Day 2, the [1-13C]glucose acts as an internal metabolic control. It establishes the subject's baseline metabolic clearance and oxidation rate for glucose. Any variance observed during the lactose infusion on Day 2 can therefore be mathematically isolated and directly attributed to the in vivo hydrolysis rate of the lactase enzyme, completely removing systemic metabolic variables from the equation [[6]]().

Workflow W1 Baseline Sampling W2 Administer [1-13C]Lactose W1->W2 W3 Serial Sampling (0-360 min) W2->W3 W4 IRMS / GC-MS Analysis W3->W4 W5 PK Modeling (Wagner-Nelson) W4->W5

Caption: Step-by-step experimental workflow for in vivo 13C-lactose breath testing and PK modeling.

Step-by-Step Methodology:

  • Baseline Stabilization (Day 1): Fast the mammalian model (e.g., rodent or human subject) to establish a baseline 13C/12C ratio. Collect baseline breath and plasma samples.

  • Control Infusion: Administer a primed continuous orogastric infusion of [1-13C]glucose.

  • Isotopomer Monitoring: Monitor the plateau isotopic enrichment of plasma glucose using GC-MS. Analyze isotopomers containing the entire derivatized glucose molecule (C-1 through C-6) to distinguish unmetabolized glucose from recycled/fermented glucose 6.

  • Washout Period: Allow a minimum 24-hour washout period to ensure the 13CO2 baseline returns to natural abundance.

  • Test Infusion (Day 2): Administer D-[1-13C]lactose monohydrate under identical physiological conditions.

  • Serial Sampling: Collect breath samples in Exetainer tubes every 15 minutes for the first 2 hours, and every 30 minutes up to 6 hours.

  • IRMS Analysis: Analyze the 13CO2/12CO2 abundance in breath samples using an Isotope Ratio Mass Spectrometer (IRMS) or a non-dispersive isotope-selective infrared spectrometer 1.

  • Data Synthesis: Calculate the fraction of dietary lactose subjected to in vivo hydrolysis by comparing the C-1 enrichment values from Day 2 against the established metabolic clearance rate from Day 1.

References

  • Kien, C. L., Kepner, J., Grotjohn, K., & McClead, R. E. (1992). Efficient Assimilation of Lactose Carbon in Premature Infants. PubMed - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvW_VifVzApYK_Jisstoxi1iKtJCiAcLJTja_ilCU9F2ryoWFW2lqw-ScewJhPQtkCrfDPfTquTJOhCePjGa9b7cYJODS4D68MT50ESTn3umBq2xbhYpoNuqpdwwFgkmGofV8=]
  • Kien, C. L., et al. (1992). In vivo estimation of lactose hydrolysis in premature infants using a dual stable tracer technique. PubMed - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEz1lgNq8MBRRmHTOx94CYZ-F0qdaRxmsO9y-VhZ25TE5sEi-CI_P1e4BggR97tG8PEvv2qZfWdeVIV0WZYll5hPhTB66kNhIzc2lUMirQ94EMR2GA_CV-tdzs1takg6RlKeQI=]
  • Venema, K. (2010). Fermentation in the large intestine unravelled using 13C-labelled substrates: implications for obesity and gut health. Brill.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWYI2Ip1R_vDNN4TbnSBQGavre7gBz9TGStNSGnYbN_B8j8TSOrgD_4U6W62ZUfThdib4DxbBR17vsAaPNSGiHUgAabuo6pJI6pdoRJ1p_uHXKUolrAI4N_0q0Yak2aKbUT12zFF-rdTsBZNRTBUjO54T-FJJ8EA==]
  • Savarino, V., et al. (1999). Specific 13C functional pathways as diagnostic targets in gastroenterology breath-tests. European Review for Medical and Pharmacological Sciences.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFL7q-BKz0874i7OwUimC-edHRxjQ6Ly9FtoekeHREuwrXDoECJ4gstFVmM7X3JsGWWAfrs_NPmMeJs_Ua66QL2atdPYv8nEaCe1WZw_q03JtTeHjfBdYPwGHIgU1-6fpsHGwOMxEkeYzdZRXC35uQOlXN4S_f6CUuMPzk=]
  • Science.gov Archives. c-urea breath test: Topics by Science.gov (Wagner-Nelson Method Adaptation). Science.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDg5QYrzTzUho_GJ49JAgBuV6s-YCTNN85FClDaQ77O7YQ3h2dlsSR5oqsnrRO2FrBxcH6R1zlj5bXZjd4orcvuYjpmP-xGq3NF9ktll2S1tZX_OTASdydixHKFwfL93uY9hCEcvlayq8uaVAz7L1FVvY=]
  • Pouteau, E., et al. (1998). Production rate of acetate during colonic fermentation of lactulose: A stable-isotope study in humans. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAsLUi90X7MtjyMN7_lLlWlhTC40QC0VxP3JFuSzMri3CdbKbiQQzD3-mArubcjIZVRB0W_xyXNC2QujTLdSwrEmA9FnHifV7RX4qscTFBunOiW6OwEXwFDU1GsRA70tbNEtWrTHHd15AXngEe7NHn4SQM8jlMkOeUxBUb9N-nR5A6jp5YhNl-8tM-3sBNH8LBLk4fMMNL_tbtOR4JYwpb1C1WvcezEj8l7qeRoEXp4J3l3XYCZQgD_pb2S61ZPhlpt_BFCMQs6CBxVIn0ZQcsaCg=]

Sources

Exploratory

Tracing the Microbiome: A Technical Whitepaper on the Fermentation Mechanisms of [1-13Cglc]Lactose

Executive Summary In the rapidly evolving fields of microbiome therapeutics and metabolic flux analysis, understanding the precise biochemical routing of dietary carbohydrates is paramount. This whitepaper provides an in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving fields of microbiome therapeutics and metabolic flux analysis, understanding the precise biochemical routing of dietary carbohydrates is paramount. This whitepaper provides an in-depth technical analysis of the gut microbiota fermentation mechanisms of [1-13Cglc]Lactose —a specialized stable isotope tracer where only the C1 position of the glucose moiety is labeled with Carbon-13. By acting as a Senior Application Scientist, this guide synthesizes the causality behind experimental design, self-validating clinical protocols, and the authoritative biochemical pathways that dictate lactose metabolism in the human gut.

Mechanistic Foundations: Why [1-13Cglc]Lactose?

The Biochemical Rationale for Positional Labeling

In standard clinical breath tests, naturally enriched or uniformly labeled [U-13C]lactose is often deployed to diagnose malabsorption[1]. However, for high-resolution metabolic flux analysis, uniformly labeled substrates obscure the specific enzymatic routing of individual carbon atoms.

By utilizing [1-13Cglc]Lactose , researchers can isolate the metabolic fate of the glucose moiety. When lactose reaches the colon—either due to host lactase non-persistence or deliberate prebiotic dosing—it is hydrolyzed by bacterial β -galactosidase into unlabeled galactose and[1-13C]glucose[2].

Microbial Routing: The EMP Pathway and the Bifid Shunt

Once cleaved, the [1-13C]glucose enters bacterial glycolysis. The strategic C1 label allows researchers to track specific pathway utilization:

  • Embden-Meyerhof-Parnas (EMP) Pathway: Utilized by taxa such as Bacteroides, the C1 of glucose is converted exclusively into the C3 (methyl carbon) of pyruvate. This [3-13C]pyruvate is subsequently fermented into specific isotopomers of short-chain fatty acids (SCFAs), such as [2-13C]acetate or [4-13C]butyrate.

  • The Bifid Shunt: Bifidobacterium species, which are highly efficient lactose fermenters, utilize the fructose-6-phosphate phosphoketolase (F6PPK) pathway[3]. The C1 label is routed differently here, ultimately yielding a distinct ratio of labeled acetate to lactate, accompanied by the release of 13CO2.

Understanding these pathways is critical because the selective proliferation of Bifidobacteria and lactic acid bacteria is a primary mechanism by which lactose exerts its prebiotic effects, lowering colonic pH and enhancing SCFA production[3][4].

G Lactose [1-13Cglc]Lactose (Host/Microbial Intake) BGal β-galactosidase (Bifidobacterium, Lactobacillus) Lactose->BGal Galactose Unlabeled Galactose BGal->Galactose Glucose [1-13C]Glucose BGal->Glucose EMP EMP Pathway / Bifid Shunt Glucose->EMP Pyruvate [13C]Pyruvate EMP->Pyruvate Acetate [13C]Acetate Pyruvate->Acetate Propionate [13C]Propionate Pyruvate->Propionate Butyrate [13C]Butyrate Pyruvate->Butyrate CO2 13CO2 (Breath) Pyruvate->CO2

Metabolic flux of [1-13Cglc]Lactose through gut microbiota fermentation pathways.

Experimental Workflows: Stable Isotope Probing (SIP)

To translate these biochemical mechanisms into actionable data, researchers employ Stable Isotope Probing (SIP) combined with Untargeted Stable Isotope-Resolved Metabolomics (SIRM)[5]. The following protocol is designed as a self-validating system , ensuring that all measured 13C enrichment is causally linked to microbial fermentation rather than host metabolism or analytical noise.

Protocol: Self-Validating In Vivo 13C-Lactose Metabolomic Assay
  • Step 1: Baseline Multi-Omic Establishment (Internal Control)

    • Action: Collect fasting breath, venous blood, and fecal samples.

    • Causality: Establishes the natural abundance baseline of 13C/12C ratios. Without this, dietary background noise could yield false positives for microbial fermentation.

  • Step 2: Substrate Administration

    • Action: Administer 15g of lactose containing a defined tracer dose (e.g., 50 mg) of [1-13Cglc]Lactose dissolved in 250 mL of water[1].

  • Step 3: Kinetic Breath Sampling (Orthogonal Validation)

    • Action: Collect end-alveolar breath samples every 15 minutes for 6 hours. Analyze for both 13CO2 (via Isotope Ratio Mass Spectrometry - IRMS) and H2 (via electrochemical sensors).

    • Causality: Host cells do not produce H2. A simultaneous spike in H2 (>20 ppm) and 13CO2 confirms that the 13C signal is derived from microbial fermentation in the colon, not small intestinal host absorption[6].

  • Step 4: Plasma and Fecal SIRM Extraction

    • Action: Draw blood at 2, 4, and 6 hours. Collect feces at 24 hours. Quench metabolism immediately using cold methanol (-20°C).

  • Step 5: High-Resolution LC-MS/MS Analysis

    • Action: Quantify the 13C enrichment fractions in plasma SCFAs (acetate, propionate, butyrate) and fecal microbial biomass[5].

Workflow Admin 1. Oral Administration [1-13Cglc]Lactose Transit 2. GI Transit & Host Bypass Admin->Transit Ferment 3. Microbial Fermentation Transit->Ferment Sample 4. Multi-Omic Sampling Ferment->Sample Analysis 5. IRMS / LC-MS Analysis Sample->Analysis

Experimental workflow for in vivo 13C-lactose stable isotope probing and metabolomics.

Quantitative Data & Metabolic Flux

The integration of 13C-lactose breath testing and SIRM allows for the precise quantification of colonic fermentation rates. By measuring the Mole Percent Excess (MPE) of isotopic tracers, researchers can calculate whole-body SCFA turnover and colonic production rates[7].

The table below summarizes the expected quantitative parameters and their mechanistic significance during a standard[1-13Cglc]Lactose assay.

Metabolic ParameterBaseline (Fasting)Peak Post-IngestionClinical / Mechanistic Significance
Breath 13CO2 Recovery Natural Abundance (~1.1%)>5% dose/hDifferentiates host absorption (<2h) from microbial fermentation (>3h)[1].
Breath H2 Concentration <10 ppm>20 ppm over baselineOrthogonal confirmation of microbial fermentation; bypasses 13C background[6].
Plasma [13C]Acetate ~0 MPE10–15 MPEDirect quantification of colonic SCFA production and systemic absorption[7].
Whole-Body Acetate Turnover 6.0 ± 0.7 µmol/kg/min9.8 ± 1.5 µmol/kg/minReflects host utilization of microbe-derived energy substrates[7].

Applications in Drug Development

For pharmaceutical scientists and microbiome researchers, [1-13Cglc]Lactose is not merely a diagnostic tool; it is a dynamic probe for drug development.

  • Prebiotic Efficacy Testing: When developing lactose-derived prebiotics (e.g., Galacto-oligosaccharides or optimized lactose formulations), 13C-SIP combined with phylogenetic microarrays (such as 16S rRNA-SIP) can identify the primary bacterial degraders in vivo[8]. This proves whether a prebiotic successfully shifts the microbiome toward Bifidobacterium dominance.

  • Microbiome Modulators & Live Biotherapeutic Products (LBPs): Administering [1-13Cglc]Lactose alongside a novel LBP allows researchers to track the engraftment and metabolic activity of the administered strain. If the LBP successfully colonizes and expresses β -galactosidase, a predictable shift in the 13C-SCFA plasma profile will be observed, providing a robust pharmacokinetic/pharmacodynamic (PK/PD) readout for microbiome therapies.

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Foundational

Decoding the Transport Mechanisms of [1-13Cglc]Lactose Across the Intestinal Epithelium: A Technical Guide for Metabolic Tracing

Target Audience: Researchers, Assay Developers, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists Content Focus: Mechanistic pathways, isotopic tracing causality, and self-validating clinical/preclinical protocols...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Developers, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists Content Focus: Mechanistic pathways, isotopic tracing causality, and self-validating clinical/preclinical protocols.

Introduction: The Molecular Probe

In the landscape of gastrointestinal physiology and drug development, accurately quantifying intestinal absorptive capacity is notoriously difficult. [1-13Cglc]Lactose—a disaccharide (β-D-galactopyranosyl-(1→4)-D-glucose) where the glucose monomer is isotopically enriched with Carbon-13 at the C1 position—serves as a highly precise molecular probe. By tracing the metabolic fate of this specific isotope, researchers can evaluate the real-time kinetics of intestinal brush border enzyme activity and subsequent monosaccharide transport [[1]]([Link]).

Section 1: The Molecular Machinery of Intestinal Transport

Intact disaccharides exhibit near-zero permeability across the tight junctions of a healthy intestinal epithelium. Therefore, the transport of [1-13Cglc]Lactose is not a simple diffusion event, but a tightly coupled, two-stage enzymatic and transcellular process [[2]]([Link]).

  • Brush Border Hydrolysis (The Rate-Limiting Step): Lactose must first be hydrolyzed by lactase-phlorizin hydrolase (LPH), an integral membrane glycoprotein anchored to the apical surface of enterocytes. This cleavage of the β-1,4-glycosidic bond releases equimolar amounts of [1-13C]glucose and unlabeled galactose directly at the membrane interface .

  • Apical Entry via SGLT1: The liberated [1-13C]glucose is immediately captured by the Sodium/Glucose Cotransporter 1 (SGLT1). SGLT1 is a high-affinity, low-capacity secondary active transporter. It couples the influx of one glucose molecule with two Na+ ions, driven by the steep electrochemical gradient maintained by the basolateral Na+/K+-ATPase .

  • Basolateral Exit via GLUT2: Following cytosolic accumulation,[1-13C]glucose exits the enterocyte via facilitated diffusion through GLUT2 on the basolateral membrane, entering the portal circulation for hepatic processing [[3]]([Link]) .

Mechanism Lumen Intestinal Lumen [1-13Cglc]Lactose LPH Lactase-Phlorizin Hydrolase (LPH) Lumen->LPH Binds Glc [1-13C]Glucose + Galactose LPH->Glc Hydrolysis SGLT1 SGLT1 Transporter (Apical) Glc->SGLT1 Na+ Cotransport Enterocyte Enterocyte Cytosol SGLT1->Enterocyte Entry GLUT2 GLUT2 Transporter (Basolateral) Enterocyte->GLUT2 Facilitated Diffusion Blood Portal Circulation [1-13C]Glucose GLUT2->Blood Exit to Portal Vein

Brush border hydrolysis and transcellular transport of [1-13C]glucose derived from lactose.

Section 2: Causality in Experimental Design (The Application Scientist's Perspective)

From an assay development standpoint, understanding why specific experimental parameters are chosen is critical for ensuring data integrity.

Why label the C1 position of glucose rather than galactose? Glucose is rapidly oxidized in the hepatic tricarboxylic acid (TCA) cycle, releasing 13CO2 into the bloodstream for immediate pulmonary excretion. Galactose, however, must first undergo complex epimerization to glucose-1-phosphate via the Leloir pathway. This introduces a significant kinetic lag and metabolic variability, muddying real-time absorption data.

Overcoming the Limitations of the H2 Breath Test: Traditional hydrogen breath tests measure H2 produced by colonic bacterial fermentation of unabsorbed lactose. This indirect method is plagued by false positives (due to Small Intestinal Bacterial Overgrowth, SIBO) and false negatives (in patients lacking H2-producing flora) [[4]]([Link]). The 13C-lactose test directly quantifies the absorbed fraction, offering superior sensitivity (0.84 vs 0.68) and specificity (0.96 vs 0.89) [[5]]([Link]).

Isolating the Point of Failure in Disease Models: In drug toxicity models (e.g., methotrexate-induced mucositis), researchers must differentiate between enzyme loss and transporter failure. By co-administering [1-13C]lactose and [U-13C]glucose, scientists create a self-validating system. If[U-13C]glucose is absorbed normally but [1-13C]glucose derived from lactose is not, it definitively proves that LPH down-regulation (villus atrophy)—not SGLT1 dysfunction—is the rate-limiting defect .

Section 3: Standardized Experimental Protocols

To ensure reproducibility in clinical and preclinical settings, the following self-validating pharmacokinetic workflow is recommended for the In Vivo 13C-Lactose Digestion and Absorption Assay .

Step 1: Subject Preparation & Baseline Establishment

  • Fast subjects for 8–12 hours to stabilize endogenous CO2 production and clear residual dietary 13C.

  • Collect baseline breath samples in airtight Exetainer tubes and draw baseline venous blood.

Step 2: Substrate Administration

  • Administer 15 to 25 grams of[1-13Cglc]Lactose dissolved in 200 mL of water.

  • Causality: This specific dosage optimally challenges LPH enzymatic capacity without inducing the severe osmotic diarrhea commonly seen with 50g doses in hypolactasic subjects .

Step 3: Time-Course Sampling

  • Collect concurrent breath and venous blood samples at 15, 30, 45, 60, 90, 120, 180, and 240 minutes post-ingestion.

  • Causality: Early time points (15–60 min) capture apical SGLT1 transport and basolateral GLUT2 efflux; later time points (90–240 min) capture hepatic oxidation and pulmonary excretion.

Step 4: Analytical Quantification

  • Breath: Analyze via Isotope Ratio Mass Spectrometry (IRMS) to determine the 13CO2/12CO2 ratio, expressed as Delta Over Baseline (DOB).

  • Plasma: Quantify [1-13C]glucose via LC-MS/MS. Measuring plasma validates that the apical transport mechanism is functioning independently of potential downstream hepatic oxidation bottlenecks .

Workflow Step1 1. Oral Administration (15-25g[1-13C]Lactose) Step2 2. Gastric Emptying & Intestinal Transit Step1->Step2 Step3 3. Brush Border Hydrolysis (Lactase Activity) Step2->Step3 Step4 4. SGLT1/GLUT2 Transport (Enterocyte Absorption) Step3->Step4 Rate-limiting step Step5 5. Hepatic Metabolism (Oxidation to 13CO2) Step4->Step5 Step6 6. Pulmonary Excretion (13CO2 Breath Analysis) Step5->Step6 Analyzed via IRMS

Clinical workflow of the 13C-Lactose breath test for evaluating in vivo lactase activity.

Section 4: Quantitative Data Interpretation

The integration of breath and plasma data provides a comprehensive view of intestinal transport kinetics. The table below summarizes the diagnostic thresholds used to distinguish normal transport from hypolactasia.

MetricLactase Persistent (Normal)Hypolactasia (Deficient)Physiological Significance
Cumulative 13CO2 Excretion (4h) > 14.5% of dose< 14.5% of doseIntegrated measure of LPH hydrolysis, SGLT1 transport, and hepatic oxidation .
Peak Plasma 13C-Glucose (1h) > 2.0 mmol/L< 2.0 mmol/LDirect quantification of SGLT1 apical and GLUT2 basolateral transport efficiency [[6]]([Link]).
Breath H2 Excretion (Concurrent) < 20 ppm increase> 20 ppm increaseIndirect marker of unabsorbed lactose undergoing colonic bacterial fermentation .

References

  • Hiele M, et al. "13CO2 breath test using naturally 13C-enriched lactose for detection of lactase deficiency in patients with gastrointestinal symptoms." PubMed (nih.gov). URL:[Link]

  • "The Intestinal Transport of Galactose | Dietary Sugars: Chemistry, Analysis, Function and Effects." RSC Books Gateway. URL:[Link]

  • "C13 and H2 Breath Test for lactose intolerance. Preparation, development and results." Lactosolution. URL:[Link]

  • Koetse HA, et al. "Non-Invasive Detection of Low-Intestinal Lactase Activity in Children by Use of a Combined 13CO2/H2 Breath Test." Scand J Gastroenterol (tandfonline.com). URL:[Link]

  • Vonk RJ, et al. "Lactose (Mal)digestion Evaluated by the 13C-lactose Digestion Test." PubMed (nih.gov). URL:[Link]

  • Gorboulev V, et al. "Na+-d-glucose Cotransporter SGLT1 is Pivotal for Intestinal Glucose Absorption and Glucose-Dependent Incretin Secretion." PMC (nih.gov). URL:[Link]

  • Fijlstra M, et al. "Lactose maldigestion during methotrexate-induced gastrointestinal mucositis in a rat model." American Journal of Physiology-Gastrointestinal and Liver Physiology (physiology.org). URL:[Link]

  • "SGLT1 transporter, SGLT1 uptake assay." Solvo Biotechnology. URL:[Link]

Sources

Exploratory

[1-13Cglc]Lactose monohydrate molecular weight and aqueous solubility

An In-Depth Technical Guide to [1-¹³Cglc]Lactose Monohydrate: Molecular Weight and Aqueous Solubility Prepared by: Gemini, Senior Application Scientist This guide provides a focused examination of the fundamental physico...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to [1-¹³Cglc]Lactose Monohydrate: Molecular Weight and Aqueous Solubility

Prepared by: Gemini, Senior Application Scientist

This guide provides a focused examination of the fundamental physicochemical properties of [1-¹³Cglc]Lactose monohydrate, a critical isotopically labeled carbohydrate for advanced research applications. Directed at researchers, scientists, and drug development professionals, this document synthesizes core data with practical, field-proven methodologies, ensuring both scientific accuracy and operational relevance.

Introduction: The Role of Isotopic Labeling

Lactose, a disaccharide composed of galactose and glucose, is a cornerstone excipient in the pharmaceutical industry and a key subject in nutritional and metabolic research.[1] The introduction of a stable isotope, such as Carbon-13 (¹³C), into the lactose molecule creates a powerful tool for quantitative analysis and metabolic tracing.[] Specifically, [1-¹³Cglc]Lactose monohydrate, where a single ¹³C atom replaces a ¹²C atom at the first carbon position of the glucose unit, serves as an ideal internal standard for mass spectrometry-based assays (LC-MS, GC-MS) and as a tracer for studying carbohydrate metabolism without the complications of radioactive isotopes.[3][4]

This guide delineates two core properties of this labeled compound: its precise molecular weight and its behavior in aqueous solutions.

Molecular Weight Determination

The molecular weight is a definitive property of a molecule, and for isotopically labeled compounds, it is a direct function of the specific isotope incorporated. The substitution of a ¹²C atom with a ¹³C atom results in a predictable mass shift.

Foundational Calculations

The molecular formula for standard lactose monohydrate is C₁₂H₂₂O₁₁·H₂O.[5] The introduction of a single ¹³C atom at the C1 position of the glucose moiety modifies this formula to ¹³CC₁₁H₂₂O₁₁·H₂O.

The key difference lies in the mass of the carbon isotopes:

  • ¹²C Atomic Mass: ~12.000 amu

  • ¹³C Atomic Mass: ~13.003 amu

This substitution increases the total molecular weight by approximately 1.003 amu.

Comparative Molecular Data

The precise molecular weights for both unlabeled and labeled lactose monohydrate are summarized below for clarity and direct comparison.

CompoundMolecular FormulaMolecular Weight ( g/mol )Source(s)
Lactose MonohydrateC₁₂H₂₂O₁₁·H₂O360.31[5][6]
[1-¹³Cglc]Lactose Monohydrate¹³CC₁₁H₂₂O₁₁·H₂O361.30[3][4][7]

This M+1 mass shift is the fundamental principle enabling its use as an internal standard, allowing it to be distinguished from its endogenous, unlabeled counterpart in mass spectrometry.[7]

Aqueous Solubility

Solubility is a critical parameter influencing everything from drug formulation to the design of metabolic studies. For [1-¹³Cglc]Lactose monohydrate, its solubility characteristics are paramount for its practical application.

The Impact of Isotopic Substitution on Solubility

From a physicochemical standpoint, the substitution of a single ¹²C atom with a ¹³C atom does not materially alter the intermolecular forces that govern solubility. The molecule's polarity, hydrogen bonding capacity, and overall molecular volume remain virtually unchanged. Isotope effects on solubility are generally negligible in this context. Therefore, the extensive and well-documented solubility data for unlabeled lactose monohydrate can be applied with high confidence to its ¹³C-labeled isotopologue.

Quantitative Solubility Data for Lactose Monohydrate

The solubility of lactose in water is highly dependent on temperature. The process is endothermic, meaning solubility increases with rising temperature.[8]

Temperature (°C)Temperature (K)Solubility (g / 100 mL H₂O)
15288.1520.0
25298.1521.6
40313.1531.5
50323.1540.2
60333.1553.3

Data compiled from various sources, including FUJIFILM Wako Pure Chemical Corporation and established chemical literature.[6]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines a robust, self-validating method for empirically determining the aqueous solubility of [1-¹³Cglc]Lactose monohydrate. The shake-flask method is considered a gold standard for its reliability and direct measurement of equilibrium.

Causality Statement: The core principle is to create a saturated solution where the dissolved solute is in equilibrium with the excess, undissolved solid. This ensures the measured concentration represents the maximum solubility under the specified conditions.

Materials & Equipment:

  • [1-¹³Cglc]Lactose monohydrate powder (≥99% purity)[7]

  • High-purity (Type I) water

  • Temperature-controlled orbital shaker or water bath

  • Analytical balance (readable to 0.01 mg)

  • Glass vials with screw caps

  • Centrifuge capable of handling the selected vials

  • Calibrated positive displacement pipettes

  • Volumetric flasks

  • Validated analytical system for quantification (e.g., HPLC-RI or LC-MS)

Step-by-Step Methodology:

  • Preparation: Add an excess amount of [1-¹³Cglc]Lactose monohydrate to several glass vials. "Excess" is critical; a visible amount of solid must remain at the end of the experiment to ensure saturation was achieved. For example, add ~100 mg of solid to 1 mL of water.

  • Equilibration: Place the sealed vials in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium. For crystalline solids like lactose, 24 to 48 hours is typically required. This extended time allows for the dissolution and potential recrystallization processes to stabilize.[9]

  • Phase Separation: After equilibration, remove the vials and immediately separate the solid and liquid phases. Centrifugation at high speed (e.g., 10,000 x g for 15 minutes) is the preferred method as it minimizes temperature fluctuations that could occur with filtration.

  • Sampling: Carefully withdraw a precise aliquot of the clear supernatant from the top of the liquid, being cautious not to disturb the solid pellet at the bottom.

  • Dilution: Immediately and accurately dilute the aliquot with a known volume of water in a volumetric flask. This step is crucial to bring the concentration within the linear range of the analytical instrument and to prevent precipitation upon cooling.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., LC-MS) to determine the concentration of [1-¹³Cglc]Lactose monohydrate. An external calibration curve prepared with known standards is required for accurate quantification.

  • Calculation: Calculate the original solubility in g/100 mL using the measured concentration and the dilution factor. Repeat for all replicate vials to determine the mean and standard deviation.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_calc 5. Calculation A Add Excess Solid to Vial B Add Solvent (H₂O) A->B C Seal & Agitate in Temp-Controlled Shaker (24-48 hours) B->C D Centrifuge to Pellet Undissolved Solid C->D E Sample Supernatant D->E F Accurate Dilution E->F G Analyze by LC-MS F->G H Calculate Solubility (g / 100 mL) G->H

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Protocols & Analytical Methods

Method

Application Note: LC-MS/MS Method Development for[1-13Cglc]Lactose Quantification

Target Audience: Analytical Chemists, Pharmacokineticists, and Metabolic Researchers Matrix Applications: Plasma, Urine, and Dairy Matrices Introduction & Analytical Rationale [1-13Cglc]Lactose—a stable isotope-labeled d...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Metabolic Researchers Matrix Applications: Plasma, Urine, and Dairy Matrices

Introduction & Analytical Rationale

[1-13Cglc]Lactose—a stable isotope-labeled disaccharide where the glucose moiety is labeled with 13C at the C1 position—is a premier tracer in gastroenterology and metabolic research. It is predominantly utilized to evaluate in vivo lactase activity, assess intestinal permeability, and trace exogenous carbohydrate oxidation[1].

Historically, lactose quantification relied on Refractive Index (HPLC-RI) or enzymatic assays. However, these legacy methods suffer from critical limitations: enzymatic assays cannot differentiate between endogenous unlabeled lactose and the 13C-labeled tracer, while HPLC-RI lacks the sensitivity required for trace-level quantification in complex biological fluids[2]. To overcome these bottlenecks, Hydrophilic Interaction Liquid Chromatography coupled to tandem mass spectrometry (HILIC-MS/MS) has emerged as the gold standard, providing unparalleled specificity, sensitivity, and throughput[3].

Metabolic Tracing & Diagnostic Utility

Understanding the metabolic fate of [1-13Cglc]Lactose is essential for interpreting pharmacokinetic data. When ingested, the tracer is hydrolyzed by brush-border lactase into unlabeled galactose and[1-13C]glucose. The labeled glucose enters hepatic circulation, undergoes glycolysis and the TCA cycle, and is ultimately exhaled as 13CO2. Conversely, intact [1-13Cglc]Lactose that bypasses enzymatic cleavage and leaks through the paracellular pathway into the bloodstream is excreted in urine, serving as a direct biomarker for intestinal permeability.

Pathway Ingest [1-13Cglc]Lactose Administration Intestine Small Intestine (Brush Border Lactase) Ingest->Intestine Oral/Enteral Urine Intact [1-13Cglc]Lactose (Permeability Marker) Ingest->Urine Paracellular Leakage AbsorbG [1-13C]Glucose Absorption Intestine->AbsorbG Enzymatic Hydrolysis AbsorbGal Unlabeled Galactose Absorption Intestine->AbsorbGal Liver Hepatic Metabolism (Glycolysis/TCA) AbsorbG->Liver Portal Vein Breath 13CO2 Exhalation (Breath Test Marker) Liver->Breath Oxidation

Figure 1: Metabolic fate of [1-13Cglc]Lactose illustrating its dual utility in diagnostic assays.

Methodological Causality: Overcoming Analytical Bottlenecks

As a Senior Application Scientist, it is critical to understand why specific parameters are chosen rather than simply following a recipe. Every step in this method is designed to address the unique physicochemical properties of lactose (LogP ≈ -5.0).

  • Chromatographic Selection (Why HILIC?): Traditional C18 columns rely on hydrophobic interactions. Because[1-13Cglc]Lactose is highly polar, it elutes in the void volume of a reversed-phase system, leading to severe ion suppression from unretained matrix salts. HILIC provides orthogonal selectivity. By using an amide-bonded stationary phase and a highly organic mobile phase, a water-enriched layer forms on the silica surface. Lactose partitions into this aqueous layer, providing excellent retention and sharp peak shapes[3].

  • Ionization Strategy (Why Negative Mode?): Carbohydrates lack basic or acidic sites for efficient protonation/deprotonation. To achieve high sensitivity, we force the formation of stable deprotonated species [M−H]− via post-column adduct formation. The addition of 10 mM Ammonium Acetate (pH 9.0) in the aqueous mobile phase drives this reaction. Negative electrospray ionization (ESI-) is selected over positive mode to drastically reduce background noise from nitrogenous matrix compounds, significantly improving the Signal-to-Noise (S/N) ratio.

  • Sample Preparation (Why Acetonitrile Crash?): The 1:4 (v/v) sample-to-acetonitrile ratio for protein precipitation serves a dual mechanistic purpose. First, it quantitatively precipitates proteins that would irreversibly foul the HILIC column. Second, it ensures the final extract is 80% acetonitrile, perfectly matching the initial gradient conditions of the HILIC method. Injecting a highly aqueous sample into a HILIC system causes severe peak distortion and breakthrough[4].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol functions as a self-validating system. It incorporates [U-13C]Lactose as an Internal Standard (IS) to dynamically correct for variations in extraction recovery and matrix-induced ion suppression[4].

Materials & Reagents
  • Analytes: [1-13Cglc]Lactose (Target), [U-13C]Lactose (Internal Standard).

  • Solvents: LC-MS grade Acetonitrile (ACN), LC-MS grade Water.

  • Additives: Ammonium Acetate (10 mM), Ammonium Hydroxide (for pH adjustment).

Sample Preparation Workflow
  • Aliquot: Transfer 50 µL of biological matrix (plasma, urine, or diluted milk) into a 1.5 mL Eppendorf tube.

  • IS Spiking: Add 10 µL of[U-13C]Lactose working solution (1 µg/mL) to the matrix. Vortex briefly.

  • Protein Precipitation: Add 200 µL of ice-cold 100% Acetonitrile to achieve a final organic concentration of ~80%.

  • Agitation: Vortex vigorously for 5 minutes to ensure complete protein denaturation and analyte extraction.

  • Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the crashed proteins[4].

  • Transfer: Carefully transfer 150 µL of the clear supernatant into an LC-MS autosampler vial equipped with a glass insert.

Workflow S1 1. Aliquot Matrix (50 µL) S2 2. Spike IS ([U-13C]Lactose) S1->S2 S3 3. Protein Crash (200 µL ACN) S2->S3 S4 4. Centrifuge (13,000 x g) S3->S4 S5 5. Supernatant Transfer S4->S5 S6 6. HILIC LC-MS/MS S5->S6

Figure 2: Self-validating sample preparation workflow optimized for HILIC-MS/MS compatibility.

LC-MS/MS Instrumentation & Conditions
  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Column Temperature: 45°C (Elevated temperature improves mass transfer and sharpens carbohydrate peaks).

  • Injection Volume: 2.0 µL.

  • Ionization Mode: ESI Negative.

Quantitative Data & Validation Parameters

All quantitative parameters must be rigorously established prior to sample analysis. The following tables summarize the optimized mass spectrometry transitions, the chromatographic gradient, and the expected validation metrics based on FDA Bioanalytical Guidelines.

Table 1: Optimized LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters

Analyte Precursor Ion [M-H]⁻ (m/z) Product Ion (m/z) Declustering Potential (V) Collision Energy (eV) Dwell Time (ms)
Unlabeled Lactose 341.1 161.1 -40 -15 50
[1-13Cglc]Lactose 342.1 162.1 -40 -15 50

| [U-13C]Lactose (IS) | 353.1 | 167.1 | -40 | -15 | 50 |

Table 2: HILIC Gradient Elution Profile (Flow Rate: 0.4 mL/min)

Time (min) Mobile Phase A (%)* Mobile Phase B (%)** Elution Profile
0.0 20 80 Initial Hold
1.0 20 80 Isocratic
4.0 50 50 Linear Ramp
5.5 50 50 Column Wash
5.6 20 80 Step Return

| 8.0 | 20 | 80 | Re-equilibration |

*Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 9.0 with NH4OH) **Mobile Phase B: 100% Acetonitrile

Table 3: Expected Method Validation Metrics

Validation Parameter FDA Acceptance Criteria Expected Performance
Linearity (R²) ≥ 0.990 > 0.995 (10 - 5000 ng/mL)
LLOQ S/N ≥ 10, Precision ≤ 20% 10 ng/mL
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ) 3.2% - 8.5%
Inter-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ) 4.1% - 9.7%

| Extraction Recovery | Consistent and reproducible | 88.5% - 94.2% |

References

  • Development and Optimisation of HILIC-LC-MS Method for Determination of Carbohydrates in Fermentation Samples.
  • COMPARISON OF HPLC-RI, LC/MS-MS AND ENZYMATIC ASSAYS FOR THE ANALYSIS OF RESIDUAL LACTOSE IN LACTOSE-FREE MILK. University of Bari (Uniba).
  • Impact of level of nutritional dose and diet specific components of colostrum in promoting 24 h gain, circul
  • Metabolism of erythritol in humans: Comparison with glucose and lactitol. Cambridge University Press & Assessment.

Sources

Application

13C NMR Spectroscopy Protocols for [1-13Cglc]Lactose Monohydrate: Structural Parameters, Dynamics, and Quantitative Analysis

Introduction [1-13Cglc]Lactose monohydrate is a selectively isotopically enriched disaccharide—Gal( β 1 → 4)Glc—where the C1 carbon of the reducing glucose moiety is labeled with Carbon-13 at 99% enrichment. This specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

[1-13Cglc]Lactose monohydrate is a selectively isotopically enriched disaccharide—Gal( β 1 4)Glc—where the C1 carbon of the reducing glucose moiety is labeled with Carbon-13 at 99% enrichment. This specific labeling strategy provides an exceptional spectroscopic handle for probing enzymatic reaction mechanisms (such as β -galactosidase hydrolysis), determining heavy-atom kinetic isotope effects (KIE) [4], and tracking downstream metabolic flux in complex biological matrices.

Because the natural abundance of 13 C is only ~1.1%, the selectively enriched C1 position dominates the NMR spectrum, offering massive signal-to-noise (S/N) advantages. However, extracting rigorous, quantitative data from this molecule requires a deep understanding of carbohydrate mutarotation, spin-lattice relaxation dynamics ( T1​ ), and the precise causality behind NMR pulse sequence selection. This application note provides a self-validating, field-proven methodology for the quantitative 13 C NMR analysis of[1-13Cglc]Lactose.

Section 1: Chemical Shift Parameters & Anomeric Equilibrium

When solid [1-13Cglc]Lactose monohydrate is dissolved in aqueous solution (D 2​ O), the hemiacetal at the C1 position of the glucose moiety undergoes spontaneous mutarotation. This dynamic ring-opening and closing process establishes a thermodynamic equilibrium between the α -pyranose and β -pyranose forms.

Because the isotopic label is strictly localized to the glucose C1 position, the 13 C NMR spectrum will predominantly feature two intense singlets (under 1 H-decoupling) representing these two anomers[1]. The chemical shifts are highly sensitive to the stereochemistry of the hydroxyl group at C1 (axial in α , equatorial in β ). The galactose C1 carbon, locked in a β -glycosidic linkage, remains at natural abundance and will appear as a negligible background signal (~103.4 ppm) compared to the enriched glucose signals.

Table 1: 13 C NMR Chemical Shifts for [1-13Cglc]Lactose Monohydrate
NucleusChemical Shift (ppm)*Multiplicity ( 1 H-Decoupled)Structural Significance
α -D-glucose C1 92.7SingletAxial hydroxyl orientation at the reducing end
β -D-glucose C1 96.6SingletEquatorial hydroxyl orientation at the reducing end

*Chemical shifts are referenced to internal DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) at 0.0 ppm in D 2​ O at 298 K [2].

Section 2: Causality in Relaxation Dynamics ( T1​ ) & Acquisition Strategies

A common pitfall in carbohydrate NMR is the assumption that signal integration directly correlates to molar concentration under standard acquisition parameters. To achieve true quantitation (e.g., measuring the exact α:β equilibrium ratio of ~38:62), the experimentalist must account for the spin-lattice relaxation time ( T1​ ) and the Nuclear Overhauser Effect (NOE) .

The Physics of the Choices
  • Relaxation Delay (D1): The T1​ for protonated anomeric carbons in a disaccharide of this size typically ranges from 0.5 to 1.5 seconds at standard magnetic fields (400–600 MHz) [3]. For longitudinal magnetization to recover to 99.3% of its equilibrium value, the total time between RF pulses (Acquisition Time + D1) must be ≥5×T1​ . Truncating this delay artificially attenuates the signal of the slower-relaxing anomer, destroying quantitative integrity.

  • Inverse Gated Decoupling: Standard broadband proton decoupling (e.g., WALTZ-16 applied continuously) transfers polarization from 1 H to 13 C, creating an NOE enhancement. Because the local dipolar relaxation environment differs slightly between the α and β anomers, their NOE enhancement factors are not identical. To eliminate this bias, an inverse gated decoupling sequence must be used. The decoupler is activated only during the acquisition period to collapse the 1JCH​ multiplets into sharp singlets, and is turned off during the long D1 delay to allow any NOE buildup to dissipate.

Mutarotation_NMR A [1-13Cglc]Lactose (Solid State) B Dissolution in D2O (Initiates Mutarotation) A->B Add D2O C alpha-Anomer C1 (~92.7 ppm) B->C Equilibration D beta-Anomer C1 (~96.6 ppm) B->D Equilibration E 13C NMR Acquisition (Inverse Gated) C->E D1 > 5*T1 D->E D1 > 5*T1 F Quantitative Ratio (~38:62 alpha:beta) E->F Integration

Caption: Workflow for mutarotation equilibration and quantitative 13C NMR analysis of labeled lactose.

Section 3: Step-by-Step Experimental Methodologies

Protocol A: Sample Preparation and Mutarotation Equilibration

Self-Validation Check: Solid lactose monohydrate crystallizes almost exclusively in the α -form. Taking an NMR measurement immediately after dissolution will yield a false representation of the thermodynamic state.

  • Weigh 15.0 mg of [1-13Cglc]Lactose monohydrate into a clean glass vial.

  • Dissolve the powder in 600 μ L of 99.9% D 2​ O.

  • Add 1 μ L of a 1% DSS solution in D 2​ O to serve as an internal chemical shift reference (0.0 ppm).

  • Transfer the homogenized solution to a standard 5 mm high-throughput NMR tube.

  • Critical Step: Incubate the sample at 298 K (25 °C) for a minimum of 2 hours prior to acquisition to ensure the mutarotation kinetic cascade has reached full thermodynamic equilibrium.

Protocol B: Quantitative 1D 13 C NMR Acquisition
  • Insert the sample into the spectrometer (e.g., 500 MHz) and equilibrate the probe temperature to 298 K.

  • Lock on the D 2​ O solvent signal, tune/match the 1 H and 13 C channels, and shim the Z-axis gradients.

  • Load an inverse gated decoupling pulse program (e.g., zgig on Bruker systems or S2PUL with NOE suppressed on Varian/Agilent).

  • Apply the parameters outlined in Table 2 .

  • Execute the acquisition. Process the Free Induction Decay (FID) with 1.0 Hz of exponential line broadening (LB) prior to Fourier Transformation to optimize S/N without compromising the resolution of the singlets.

Table 2: Recommended 1D 13 C NMR Acquisition Parameters
ParameterRecommended ValueRationale / Causality
Pulse Sequence Inverse Gated (zgig)Suppresses NOE enhancement, ensuring peak area strictly correlates to nuclear concentration.
Relaxation Delay (D1) 10.0 sEnsures >5×T1​ for complete longitudinal magnetization recovery [3].
Acquisition Time (AQ) 1.5 sProvides sufficient digital resolution to define sharp singlets.
Number of Scans (NS) 64Sufficient for exceptionally high S/N due to the 99% isotopic enrichment at C1.
Spectral Width (SW) 250 ppmCaptures the entire 13 C window, ensuring baseline stability.
Protocol C: Empirical T1​ Determination via Inversion Recovery

If the exact T1​ values of the sample matrix are unknown (e.g., due to changes in viscosity or buffer crowding), they must be determined empirically to validate the chosen D1.

  • Load the inversion recovery pulse sequence (e.g., t1irpg), which utilizes a 180∘−τ−90∘ pulse train.

  • Define a variable delay ( τ or vd) list with 10 points spanning logarithmic intervals: 0.01, 0.05, 0.1, 0.25, 0.5, 1.0, 2.0, 5.0, 10.0, and 15.0 seconds.

  • Set the inter-scan relaxation delay (D1) to 15 seconds to guarantee full recovery between iterations.

  • Acquire 8 scans per τ increment.

  • Extract the peak intensities ( I ) for the α (92.7 ppm) and β (96.6 ppm) signals across the pseudo-2D dataset.

  • Fit the data to the exponential recovery equation: I(t)=I0​[1−2exp(−t/T1​)] to extract the precise T1​ values.

T1_Inversion_Recovery P1 180° Pulse (Inversion) VD Variable Delay (vd) P1->VD P2 90° Pulse (Readout) VD->P2 AQ Acquisition (FID) P2->AQ D1 Relaxation Delay (D1) AQ->D1 D1->P1 Loop

Caption: Inversion recovery pulse sequence logic for determining empirical 13C T1 relaxation times.

References

  • NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. unimo.it.
  • 13C NMR for the assessment of human brain glucose metabolism in vivo. PubMed / nih.gov.
  • Optimized Default 13C Parameters | NMR Facility - Chemistry Department. uchicago.edu.
  • Highly precise measurement of kinetic isotope effects using 1H-detected 2D[13C,1H]-HSQC NMR spectroscopy. ResearchGate.

Technical Notes & Optimization

Troubleshooting

Preventing isotopic scrambling during [1-13Cglc]Lactose metabolism studies

Initiating the Analysis I'm currently breaking down the request: preventing isotopic scrambling in [1-13Cglc]Lactose metabolism studies is the core. I'm focusing on the technical support aspect, aiming for a Q&A format.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating the Analysis

I'm currently breaking down the request: preventing isotopic scrambling in [1-13Cglc]Lactose metabolism studies is the core. I'm focusing on the technical support aspect, aiming for a Q&A format. It seems the goal is troubleshooting guides and FAQs to directly address issues.

Defining the Structure

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Pinpointing the Problem

I'm now zeroing in on the specifics of isotopic scrambling, particularly its manifestation in [1-13Cglc]Lactose metabolism. It appears the 13C label's migration due to reactions like transaldolase, transketolase, fumarase, and gluconeogenesis, is the core hurdle. I'm focusing on strategies to prevent or mitigate these issues for reliable metabolic flux analysis.

Defining the scope

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Refining the Approach

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Outlining the Structure

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Structuring the Center's Content

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Visualizing the Scrambling

I'm developing a visual representation of [1-13Cglc]Lactose metabolism, specifically highlighting scrambling points. I've designed a DOT diagram, as requested, to clearly depict the pathway from Lactose to [1-13C]Glucose and further to [1-13C]Glucose-6-Phosphate (G6P). The diagram showcases the Pentose Phosphate Pathway (PPP) and the TCA cycle as key scrambling hubs, and will use color to emphasize which carbons are scrambled. The plan will show how Lactose yields unlabeled Galactose, and [1-13C]Glucose, which becomes the labeled substrate.

Visualizing the workflow

I am now focusing on creating a DOT diagram for the experimental workflow to prevent scrambling, and have included color palettes and contrast rules. I'm building from the Start node, adding TimeCourse and Quench nodes and the relevant arrows to visualize the process clearly. I am also implementing the color scheme and contrast rules.

Visualizing the Workflow

I've just added the DOT diagram for the experimental workflow, focusing on rapid quenching and have implemented the color scheme and contrast rules. I've designed the Start node, followed by time course, quench, extraction, analysis and modeling steps, with associated arrows. I'm referencing Walther et al. (2012) and mSystems articles to support the approach, and have added Benchchem as a source.

Analyzing the Literature

I'm now integrating literature to define why isotopic scrambling occurs with [1-13Cglc]Lactose, emphasizing causality. I've focused on how [1-13C]glucose from lactose hydrolysis leads to scrambling in PPP due to non-oxidative enzymes. Also, I've incorporated how the TCA cycle and symmetric intermediates lead to randomization. I've also added two literature citations from Am J Physiol.

Structuring the Resource

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Finalizing the Protocols

I'm now drafting the technical support content, and I am focusing on the experimental protocols. I am finalizing the "Rapid Quenching and Extraction of Intracellular Metabolites" protocol. I'm also preparing the "Time-Course Sampling for INST-MFA" protocol, aiming for clear instructions. A streamlined DOT diagram for the workflow is ready, along with the data presentation table on time to isotopic steady state.

Clarifying the Mechanism

I'm now clarifying the mechanistic overview. I'm expanding on how [1-13C]glucose from lactose is processed into G6P, and then how it enters reversible pathways such as PPP and glycolysis. Scrambling arises from label redistribution through aldolase and other enzymes, as well as TCA cycle intermediates.

Refining the Visualization

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Addressing TCA contributions

I'm now integrating the understanding of TCA cycle contributions to isotopic scrambling. I'm focusing on the symmetry of succinate and how it leads to label randomization in TCA. I'm noting that the symmetry of succinate requires explicit modeling in the Metabolic Flux Analysis (MFA) to correct. I'm planning to clarify how early time-point sampling can reduce this effect.

Addressing Scrambling Mechanisms

I'm now documenting how incomplete metabolite extraction could lead to variability, as shown in my troubleshooting guide. I'm noting that this is often because cells may not have been completely disrupted or permeabilized to extract all the metabolites, so I'm focusing on the effect of variations on MIDs between replicates.

Refining the Workflow

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Modeling the Flux

I'm now focusing on modeling metabolic flux, starting with the rapid quenching protocol. I'm noting that instantaneous enzyme denaturation is critical. I'm ensuring all enzymatic activity halts, and that all cells are lysed immediately. I am going to centrifuge to clarify, and proceed to the next step.

Finalizing the Analysis

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Presenting the Data

I've just created a table that will clarify time to isotopic steady-state, with associated scrambling risks, for a quick guide, which I'll incorporate. I have also added references that will clarify these important points.

Integrating Literature

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Refining the Citations

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Validating the Visualizations

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DOT Diagram Caption: The main pathways are: Lactose -> Glucose -> G6P -> (PPP / Glycolysis). Scrambling in PPP, TCA.

Refining the Protocols

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Finalizing the Tables

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References

  • Mapping carbon utilization pathways in Histoplasma capsulatum through 13C-metabolic flux analysis. mSystems - ASM Journals. URL: [Link]

  • TCA cycle kinetics in the rat heart by analysis of 13C isotopomers using indirect 1H[13C] detection. American Journal of Physiology. URL: [Link]

  • In vivo estimation of lactose hydrolysis in premature infants using a dual stable tracer technique. American Journal of Physiology-Endocrinology and Metabolism. URL: [Link]

  • Isotope-assisted metabolic flux analysis for pathway optimization. Metabolic Engineering. URL: [Link]

Finalizing the Citations

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Finalizing the Welcome

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Clarifying the Introduction

I'm now clarifying the introduction to describe isotopic scrambling. I've noted that [1-13Cglc]Lactose yields unlabeled galactose and [1-13C]glucose. I am emphasizing how [1-13C]glucose enters highly reversible central carbon metabolism, where non-oxidative PPP and bidirectional enzymes cause label shifting. I will validate all my claims with embedded links to the supporting literature.

Expanding the Model

I'm now detailing the mechanistic model of [1-13Cglc]Lactose metabolism, specifically focusing on the fate of Glucose-6-Phosphate and its entry into both glycolysis and the Pentose Phosphate Pathway. I'm noting label redistribution through transketolase, transaldolase and reversible enzymatic steps. I'm adding a specific DOT diagram.

Addressing the FAQs

I'm now writing the FAQ section to address key concerns, for example how to account for the impact of symmetric intermediates on metabolic flux modeling (). I'm tackling the effect of the pentose phosphate pathway and transaldolase and transketolase enzymes in causing scrambling.

Addressing Extraction Artifacts

I'm now detailing that incomplete or delayed quenching will induce artificial isotopic scrambling, making rapid quenching an absolute requirement. Enzymes like isomerases and aldolases continue to operate after extraction, which does not reflect the in vivo state. I'm noting that ultra-cold solvents (-80°C) are critical. I am updating my troubleshooting guide with these points.

Refining the Workflow

I'm now revising the workflow's validation steps. Rapid quenching with kinetic sampling validates primary flux and secondary scrambling. Pre-chill quenching solvent to -80°C and minimize incubator-to-quench time. I'm focusing on validating the protocol, by validating rapid quenching against slow quenching. I will add this to the troubleshooting guide.

Validating the Protocol

I'm now describing metabolite extraction, where all enzymatic activity needs to be halted. The workflow emphasizes the need to immediately lyse cells and use the -80°C pre-chilled solvent to minimize post-extraction scrambling. I have designed the workflow to validate the protocol against slow quenching by maintaining rapid quenching. I've designed a workflow that also maintains cells at 4°C, after extraction.

Finalizing the Extraction

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Finalizing the Content

I am now completing the experimental workflow. I've designed time-course sampling, starting with media containing [1-13Cglc]Lactose at t=0, following the rapid quenching protocol at specific intervals. I'll quantify MIDs using LC-MS/GC-MS, inputting transient data into INST-MFA to differentiate flux from reversible scrambling in the steady state.

Summarizing the Risks

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Validating the Citations

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Optimization

Technical Support Center: Troubleshooting Low Signal-to-Noise Ratio in[1-13Cglc]Lactose 13C NMR

Mechanistic Overview: The Causality of Low SNR in Labeled Lactose Even with 99% isotopic enrichment at the C1 position of the glucose moiety, researchers frequently encounter unexpectedly low Signal-to-Noise Ratios (SNR)...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Overview: The Causality of Low SNR in Labeled Lactose

Even with 99% isotopic enrichment at the C1 position of the glucose moiety, researchers frequently encounter unexpectedly low Signal-to-Noise Ratios (SNR) when analyzing[1-13Cglc]Lactose. As an application scientist, I approach this not as a single hardware error, but as a multi-variable thermodynamic and physical system. The causality of signal degradation usually stems from three intersecting phenomena:

  • Anomeric Mutarotation: In aqueous solutions (e.g., D₂O), the C1 carbon of the glucose residue in lactose is not static. It undergoes mutarotation, eventually reaching a thermodynamic equilibrium of approximately 40% α-lactose and 60% β-lactose 1. Consequently, your enriched 13C signal is split into two distinct resonances (typically around 92 ppm and 96 ppm), immediately reducing the maximum theoretical peak height by roughly half 2.

  • Spin-Lattice Relaxation (T1) Saturation: While the C1 carbon is protonated (facilitating dipole-dipole relaxation), the T1 relaxation time for anomeric carbons can still be relatively long (often 0.5 to 2.0 seconds depending on field strength and temperature). If your repetition time is shorter than 3×T1​ for a 90° pulse, the spin system becomes saturated, and the signal degrades with each successive scan 3.

  • Loss of Nuclear Overhauser Effect (NOE): Routine 13C NMR relies on continuous 1H broadband decoupling to collapse multiplets and provide up to a 2.98-fold NOE signal enhancement. If inverse-gated decoupling is mistakenly used (often the default for quantitative NMR), this enhancement is lost, drastically reducing SNR 4.

Diagnostic Workflow

SNR_Troubleshooting Start Low SNR Detected in[1-13Cglc]Lactose CheckConc 1. Assess Concentration (Target >20 mg/mL) Start->CheckConc ActionConc Concentrate sample or use Shigemi microtubes CheckConc->ActionConc < 20 mg/mL CheckMutarotation 2. Mutarotation Status (α/β Anomeric Split) CheckConc->CheckMutarotation Adequate ActionConc->CheckMutarotation ActionMutarotation Allow 4h in D2O for ~40:60 α:β equilibrium CheckMutarotation->ActionMutarotation Freshly dissolved CheckHardware 3. Hardware Tuning (Probe & RG) CheckMutarotation->CheckHardware Equilibrated ActionMutarotation->CheckHardware ActionHardware Tune/Match 13C channel Optimize Receiver Gain CheckHardware->ActionHardware Untuned CheckAcq 4. Acquisition Params (T1, NOE, NS) CheckHardware->CheckAcq Tuned ActionHardware->CheckAcq ActionAcq Set D1 > 3*T1 Enable 1H Decoupling Increase Scans CheckAcq->ActionAcq Suboptimal Process 5. Signal Processing CheckAcq->Process Optimized ActionAcq->Process ActionProcess Apply Exponential Window (LB = 1.0 - 3.0 Hz) Process->ActionProcess Success Optimal 13C SNR Achieved ActionProcess->Success

Workflow for diagnosing and resolving low SNR in [1-13Cglc]Lactose NMR.

Step-by-Step Troubleshooting Protocols

Every protocol below is designed as a self-validating system —meaning you will perform a specific check to prove the intervention was successful before moving to the next step.

Protocol A: Sample Preparation & Mutarotation Management

Causality: Scanning a sample while it is actively mutarotating causes the resonance frequencies to shift during the acquisition, smearing the signal into the baseline and destroying SNR. Furthermore, low sample mass diluted in too much solvent pushes the molecules outside the active coil region 5.

  • Concentration: Ensure a minimum concentration of 10-20 mg/mL. If sample mass is limited (<5 mg), dissolve in a reduced volume (e.g., 200 μL) and use a matched Shigemi tube to prevent dilution outside the active coil volume 5.

  • Equilibration: Dissolve the[1-13Cglc]Lactose in D₂O and allow it to sit at room temperature for at least 4 hours before acquisition.

  • Filtration: Filter the sample through a 0.22 μm PTFE syringe filter directly into the NMR tube to remove particulates that distort magnetic field homogeneity 3.

  • Validation Check: Acquire a quick 1H spectrum. Integrate the anomeric proton doublets (α at ~5.2 ppm, β at ~4.6 ppm). They should integrate to a ~40:60 ratio. If the ratio changes between two consecutive scans taken 10 minutes apart, mutarotation is still active. Wait longer.

Protocol B: Hardware & Receiver Gain (RG) Tuning

Causality: 13C has a low gyromagnetic ratio. If the probe is not explicitly tuned to the sample's specific dielectric properties (which change with salt and concentration), the RF pulses will reflect back to the amplifier rather than exciting the nuclei. Additionally, automatic Receiver Gain (autorg) often fails for highly enriched samples by setting the gain too low to avoid clipping, burying the signal in digital noise 6.

  • Tune and Match: Insert the sample and run the wobb or atmm routine specifically for the 13C channel.

  • Manual RG Optimization: Do not rely on automatic routines. Array the Receiver Gain manually.

  • Validation Check: Calculate the SNR using the sino command for each RG step. Select the highest RG that yields the maximum empirical SNR without triggering an Analog-to-Digital Converter (ADC) overflow error 6.

Protocol C: Pulse Sequence & Parameter Optimization

Causality: Maximizing SNR requires balancing the Flip Angle with the Relaxation Delay (D1). A 90° pulse gives the maximum signal per scan but requires a long D1. A 30° pulse allows for rapid scanning, accumulating more signal over the same total experiment time 3.

  • Optimize Flip Angle (Ernst Angle): For routine qualitative spectra, set the pulse width to 30° combined with a shorter D1 (e.g., 1.5 - 2.0 s).

  • Enable NOE: Ensure your pulse program uses continuous broadband 1H decoupling (e.g., zgpg30 on Bruker) to leverage the NOE enhancement.

  • Signal Processing: Apply an exponential window function post-acquisition. Set the Line Broadening (LB) parameter to 1.0 - 3.0 Hz before Fourier Transform 4.

  • Validation Check: Process the FID with LB=0 Hz and then LB=2 Hz. You should observe a visible smoothing of the baseline noise and a corresponding mathematical increase in the SNR value.

Quantitative Data Summary: Parameter Interdependencies

The following table summarizes the divergent parameter requirements depending on whether your goal is maximum SNR (Qualitative) or accurate peak integration (Quantitative qNMR).

ParameterRoutine Qualitative (Max SNR)Quantitative (qNMR)Mechanistic Rationale
Flip Angle 30°90°30° allows faster pulsing without T1 saturation; 90° maximizes single-scan magnetization but requires a long D1.
Relaxation Delay (D1) 1.5 - 2.0 s> 5 × T₁ (e.g., 10+ s)qNMR requires complete return to thermal equilibrium; qualitative scans prioritize rapid scan accumulation.
¹H Decoupling Continuous (e.g., WALTZ-16)Inverse-GatedContinuous provides NOE enhancement (~3x SNR); Inverse-gated suppresses NOE, which is strictly required for accurate integration.
Line Broadening (LB) 1.0 - 3.0 Hz0.3 - 1.0 HzHigher LB exponentially increases SNR by filtering high-frequency noise at the tail of the FID, at the cost of peak resolution.

Frequently Asked Questions (FAQs)

Q: Why do I see two distinct 13C peaks when I only have a single isotopic label at the C1 position? A: Due to mutarotation at the reducing end (C1 of glucose), lactose exists as both alpha and beta anomers in solution. The label will appear as two peaks reflecting the ~40:60 equilibrium ratio. Because the signal is split, your effective SNR per peak is halved compared to a non-mutarotating sugar.

Q: I need to perform quantitative NMR (qNMR) on this sample. How do I maintain SNR without NOE? A: qNMR requires inverse-gated decoupling to suppress NOE, which inherently lowers your SNR. To compensate, you must increase the number of scans (NS) by a factor of 4 to double the SNR (since SNR scales with the square root of NS), and extend the relaxation delay (D1) to at least 5×T1​ to ensure complete relaxation between pulses.

Q: My sample is highly concentrated, but the SNR is still poor. What hardware issue could cause this? A: Assuming tuning/matching is correct, check your sample depth. If the sample volume is too low in a standard 5mm tube (e.g., < 0.5 mL), the liquid-air interfaces will sit inside the active coil region. This destroys magnetic field homogeneity (shimming), drastically broadening the peaks and lowering their height.

References

  • 1 - Molecular Pharmaceutics, ACS Publications 2.2 - CIGS 3.3 - Benchchem

  • 4 - University of Oxford 5.5 - Anasazi Instruments 6.6 - arXiv

Sources

Troubleshooting

Technical Support Center: Optimizing LC-MS/MS Sensitivity for 13C-Labeled Lactose Detection

Welcome to the technical support center for the analysis of 13C-labeled lactose. This guide is designed for researchers, scientists, and drug development professionals who are leveraging stable isotope-labeled lactose in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 13C-labeled lactose. This guide is designed for researchers, scientists, and drug development professionals who are leveraging stable isotope-labeled lactose in their LC-MS/MS workflows. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your method for maximum sensitivity and robustness.

Section 1: Core Principles & Frequently Asked Questions (FAQs)

This section addresses the most common high-level challenges encountered during the analysis of 13C-labeled lactose.

Q1: I am injecting a 13C-lactose standard but see a very weak signal or no signal at all. What is the primary issue?

A1: The most common cause for poor sensitivity with underivatized carbohydrates like lactose is inefficient ionization.[1] Unlike many small molecules, lactose lacks easily ionizable functional groups (e.g., primary amines) that readily accept a proton in positive mode electrospray ionization (ESI). Therefore, successful detection relies on forming adducts with ions present in the mobile phase.[2][3]

  • Causality: In ESI, the analyte must carry a charge to be detected by the mass spectrometer. For lactose, this charge is typically acquired by associating with a cation (like Na⁺ or NH₄⁺) or losing a proton to form an anion ([M-H]⁻). If your mobile phase is ultra-pure and lacks these charge carriers, ionization efficiency will be extremely low.

  • Troubleshooting Steps:

    • Check Mobile Phase Additives: Ensure you are using a mobile phase containing an additive that promotes adduct formation. For positive mode, 5-10 mM ammonium formate is an excellent choice. For negative mode, a very low concentration of a weak acid like formic acid (0.05-0.1%) can facilitate deprotonation.[4][5]

    • Verify MS Polarity: Confirm you are acquiring data in the correct polarity for your chosen adduct. Sodium adducts ([M+Na]⁺) and ammonium adducts ([M+NH₄]⁺) are detected in positive mode, while deprotonated molecules ([M-H]⁻) or formate adducts ([M+HCOO]⁻) are detected in negative mode.[5][6] Some studies have found negative mode to provide the highest sensitivity for lactose.[7][8]

    • Optimize Source Conditions: Infuse a standard solution of your 13C-lactose directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, source temperature, gas flows) without the influence of the LC.[9][10] The goal is to maximize stable ion formation and transmission.

Q2: Why is the use of a ¹³C-labeled internal standard so critical for this analysis?

A2: The use of a stable isotope-labeled (SIL) internal standard, such as ¹³C-lactose, is the cornerstone of a robust and trustworthy quantitative method.[] It serves to correct for variations that are nearly impossible to eliminate entirely, particularly matrix effects and fluctuations in instrument response.[12][13]

  • Self-Validating Principle: A SIL internal standard co-elutes with the unlabeled analyte and behaves almost identically during extraction, chromatography, and ionization.[14] Any suppression of the analyte signal caused by co-eluting matrix components will affect the SIL standard to the same degree.[15] Likewise, any drift in detector sensitivity over the course of a run will impact both analyte and standard.[16] By using the peak area ratio (Analyte Area / Internal Standard Area) for quantification, these variations are normalized, leading to highly accurate and precise results.[12]

Q3: Should I consider chemical derivatization to improve sensitivity?

A3: Chemical derivatization can significantly enhance sensitivity but adds complexity to your workflow. It is generally recommended only when other optimization strategies have failed to meet the required limit of quantitation (LOQ).

  • When to Consider It: If you are working with extremely low concentrations or a particularly "dirty" matrix where matrix effects are insurmountable, derivatization can be a powerful tool.[17] Techniques like reductive amination attach a tag to the reducing end of the lactose molecule, often one containing a tertiary amine, which is very easy to ionize in positive mode ESI.[1][18][19]

  • The Trade-Off: Derivatization introduces extra sample preparation steps, which can be a source of variability and potential sample loss. The reaction conditions must be carefully optimized to ensure complete and reproducible derivatization.[17]

Section 2: Troubleshooting the Chromatographic Separation

A stable, efficient chromatographic separation is essential for accurate quantification and minimizing matrix effects.

Q4: My peak shape for ¹³C-lactose is poor (broad, tailing, or split). What are the likely causes?

A4: Poor peak shape for a polar analyte like lactose is most often linked to the LC column and mobile phase conditions, especially when using Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Column Equilibration (HILIC): This is the most frequent culprit. HILIC stationary phases require a significant time to build up a stable aqueous layer on the surface, which is essential for the retention mechanism. Inadequate equilibration leads to drifting retention times and distorted peaks.[12] See Protocol 2 for a detailed conditioning procedure.

  • Sample Solvent Mismatch: Injecting your sample in a solvent that is much stronger (i.e., has a higher water content) than the initial mobile phase can cause severe peak distortion. The sample solvent should ideally match the starting mobile phase composition or be weaker (higher organic content).[9]

  • Anomeric Separation: Lactose exists as two anomers (α and β) that can sometimes be partially separated, leading to a broadened or split peak. This is more common on certain stationary phases like porous graphitic carbon (PGC).[5] While PGC offers excellent isomer separation, a well-optimized HILIC method often elutes the anomers as a single sharp peak.

  • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase will lead to a loss of performance.[2][16] Implement a guard column and a robust sample cleanup procedure to extend column lifetime.

Q5: How can I resolve ¹³C-lactose from other sugars or isomers in my sample?

A5: Achieving selectivity against other carbohydrates is a significant challenge due to their structural similarity.[5] Your choice of chromatographic column is the most critical factor.

  • HILIC Columns: Amide- or diol-based HILIC columns are excellent for retaining and separating polar compounds like sugars.[12][20] They provide good peak shape and are compatible with ESI-MS. An optimized HILIC method can separate lactose from common interferents like lactulose and epilactose.[13]

  • Porous Graphitic Carbon (PGC) Columns: PGC columns offer a unique separation mechanism based on polarizability and stereochemistry. They are exceptionally powerful for separating closely related isomers and even anomers, which may be impossible on HILIC.[5] However, they can be more challenging to work with and may require specific mobile phases.

Section 3: Mass Spectrometry & Detection

Optimizing the MS parameters is a direct path to enhancing signal intensity.

Q6: I'm not sure which precursor ion and fragments to use for my MRM method. Can you provide guidance?

A6: The choice of precursor and product ions is fundamental to the selectivity and sensitivity of your assay. The optimal ions depend on the ESI mode and mobile phase. Always confirm these masses by infusing a standard.

  • Causality: In tandem mass spectrometry (MS/MS), the precursor ion (selected in Q1) is fragmented in the collision cell (Q2), and a specific, stable product ion (selected in Q3) is monitored. This process provides two levels of mass filtering, dramatically reducing background noise and enhancing selectivity.

Below are common adducts and potential fragments to investigate. The exact m/z values for your 13C-labeled lactose will depend on the number of ¹³C atoms (e.g., ¹³C₆ or ¹³C₁₂). The table assumes ¹³C₆-lactose for illustration.

Table 1: Common Precursor Ions and Potential Product Ions for Lactose Analysis

AnalyteESI ModeCommon AdductPrecursor Ion (m/z)Potential Product Ions (m/z)Notes
Lactose Positive[M+Na]⁺365.1163.1, 203.1Sodium adducts are very common and often provide high signal intensity.
Positive[M+NH₄]⁺360.1163.1, 180.1Ammonium adducts are formed when using ammonium formate/acetate buffers.
Negative[M-H]⁻341.1179.1, 161.1, 119.1Often provides high sensitivity and a clean background.[7][8]
Negative[M+HCOO]⁻387.1341.1, 179.1Formate adducts are common when using formic acid in the mobile phase.[5]
¹³C₆-Lactose Positive[M+Na]⁺371.1169.1, 203.1Product ions containing the labeled portion will show a mass shift.
Positive[M+NH₄]⁺366.1169.1, 180.1Confirm fragments experimentally.
Negative[M-H]⁻347.1185.1, 161.1The mass shift in fragments depends on where the label resides post-fragmentation.
Negative[M+HCOO]⁻393.1347.1, 185.1The initial loss of formate yields the [M-H]⁻ ion.

Note: These are theoretical values. Exact masses should be determined empirically on your instrument.

Section 4: Sample Preparation for Complex Matrices

Effective sample preparation is the most critical step for mitigating matrix effects and ensuring long-term instrument performance.

Q7: I am analyzing ¹³C-lactose in human milk, and my sensitivity is decreasing with every injection. What is happening?

A7: This is a classic symptom of matrix effects and ion source fouling, which is a major challenge in matrices like milk that are high in proteins, fats, and endogenous lactose.[21][22][23]

  • Ion Suppression: Co-eluting matrix components compete with your analyte for ionization in the ESI source, suppressing the analyte's signal.[2][15]

  • Source Fouling: Non-volatile components like salts and proteins deposit on the ion source components (e.g., the capillary and skimmer cone), physically blocking ion transmission and reducing sensitivity over time.[16] High concentrations of endogenous lactose itself can contribute significantly to this fouling.[21]

  • Solution Workflow: A robust sample preparation procedure is non-negotiable. The goal is to remove as much of the protein and fat as possible while ensuring good recovery of your polar lactose analyte. Protein precipitation is a simple and effective method. See Protocol 1 for a detailed procedure.

`dot graph SamplePrepWorkflow { layout=dot; rankdir="TB"; splines=ortho; node [shape=box, style="rounded,filled", fontname="helvetica", fontcolor="#202124"]; edge [fontname="helvetica", color="#5F6368"];

// Define Nodes start [label="Start: 25 µL Biological Sample\n(e.g., Milk, Plasma)", fillcolor="#F1F3F4"]; add_is [label="Add 25 µL ¹³C-Lactose Internal Standard", fillcolor="#F1F3F4"]; add_ppt [label="Add 200 µL Cold Acetonitrile\n(Contains Precipitation Agent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; vortex [label="Vortex Thoroughly\n(e.g., 1 minute)", fillcolor="#FBBC05"]; incubate [label="Incubate at Low Temperature\n(e.g., -20°C for 30 min)\nTo maximize protein precipitation", fillcolor="#FBBC05"]; centrifuge [label="Centrifuge at High Speed\n(e.g., 14,000 x g for 10 min)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; supernatant [label="Transfer Supernatant to\nNew Tube or 96-well Plate", fillcolor="#34A853", fontcolor="#FFFFFF"]; inject [label="Inject into LC-MS/MS System", fillcolor="#F1F3F4"];

// Define Edges (Workflow) start -> add_is; add_is -> add_ppt; add_ppt -> vortex; vortex -> incubate; incubate -> centrifuge; centrifuge -> supernatant; supernatant -> inject; } ` Caption: Workflow for Protein Precipitation Sample Cleanup.

Section 5: Protocols & Workflows
Protocol 1: Protein Precipitation for Biological Matrices

This protocol is a robust starting point for extracting ¹³C-lactose from complex samples like milk, plasma, or tissue homogenates.

  • Prepare Samples: Aliquot 25 µL of your sample into a 1.5 mL microcentrifuge tube.

  • Spike Internal Standard: Add an appropriate amount of your ¹³C-lactose internal standard solution. The goal is to have an IS peak area that is comparable to the analyte in your typical samples.

  • Precipitate Proteins: Add 200 µL of ice-cold acetonitrile. The 8:1 ratio of organic solvent to aqueous sample is effective for crashing out most proteins.[24]

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Incubate: Place the tubes at -20°C for at least 30 minutes to enhance protein precipitation.

  • Centrifuge: Centrifuge the samples at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and other insoluble material.

  • Collect Supernatant: Carefully transfer the clear supernatant to a clean autosampler vial or well in a 96-well plate, being careful not to disturb the pellet.

  • Analyze: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: HILIC Column Conditioning and Equilibration

Proper conditioning is critical for achieving reproducible retention times and good peak shape on a HILIC column.[12]

  • Initial Wash (High Organic): Flush the new column with 100% acetonitrile for at least 20 column volumes.

  • Polar Wash (High Aqueous): Flush the column with your high aqueous mobile phase (e.g., 90:10 Water:ACN with additive) for at least 20 column volumes.

  • Return to Starting Conditions: Switch back to your initial mobile phase conditions (e.g., 90:10 ACN:Water with additive) and flush for at least 30-40 column volumes.

  • Daily Equilibration: Before starting any analysis sequence, equilibrate the column with the initial mobile phase for at least 20-30 minutes.

  • Inter-run Equilibration: Ensure your gradient method includes a post-run equilibration step at initial conditions for at least 5-10 column volumes.

// Define Nodes start [label="Symptom:\nLow or No Signal", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_ms [label="Is signal present during\ndirect infusion of standard?", shape=diamond, fillcolor="#FBBC05"];

// MS Path ms_ok [label="YES"]; ms_bad [label="NO"];

optim_source [label="Optimize MS Source:\n- Capillary Voltage\n- Gas Flows & Temp\n- Check Adduct m/z", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_detector [label="Verify Detector & \nMass Calibration", fillcolor="#F1F3F4"];

// LC Path check_lc [label="Is peak present but small,\nor absent entirely?", shape=diamond, fillcolor="#FBBC05"]; peak_small [label="Small Peak"]; peak_absent [label="Absent"];

check_matrix [label="Analyze clean standard.\nIs signal higher?", shape=diamond, fillcolor="#FBBC05"]; matrix_yes [label="YES"]; matrix_no [label="NO"];

improve_cleanup [label="Matrix Suppression Issue:\nImprove Sample Cleanup\n(See Protocol 1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_chrom [label="Check Chromatography:\n- Column Health\n- Mobile Phase Prep\n- Leaks", fillcolor="#F1F3F4"];

check_retention [label="Retention Issue:\n- Wrong Gradient?\n- Inadequate Equilibration?\n- Sample not retained?", fillcolor="#F1F3F4"];

// Define Edges start -> check_ms; check_ms -> optim_source [label=ms_bad]; optim_source -> check_detector;

check_ms -> check_lc [label=ms_ok]; check_lc -> check_matrix [label=peak_small]; check_matrix -> improve_cleanup [label=matrix_yes]; check_matrix -> check_chrom [label=matrix_no];

check_lc -> check_retention [label=peak_absent]; } ` Caption: Troubleshooting Decision Tree for Low Signal Intensity.

Section 6: References
  • Formation of Carbohydrate-Metal Adducts from Solvent Mixtures during Electrospray: A Molecular Dynamics and ESI-MS Study. (2021). PubMed. [Link]

  • Novel Tags for the Stable Isotopic Labeling of Carbohydrates and Quantitative Analysis by Mass Spectrometry. (n.d.). PMC. [Link]

  • Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? (2022). Chromatography Online. [Link]

  • Quantifying Carbohydrate–Protein Interactions by Electrospray Ionization Mass Spectrometry Analysis. (2012). ACS Publications. [Link]

  • Quantification of carbohydrates in human serum using gas chromatography-mass spectrometry with the stable isotope-labeled internal standard method. (2022). ResearchGate. [Link]

  • Tags for the Stable Isotopic Labeling of Carbohydrates and Quantitative Analysis by Mass Spectrometry. (2007). ACS Publications. [Link]

  • Characterization of Electrospray Ionization (ESI) Parameters on In-ESI Hydrogen/Deuterium Exchange of Carbohydrate-Metal Ion Adducts. (2018). PubMed. [Link]

  • Characterization of Electrospray Ionization (ESI) Parameters on In-ESI Hydrogen/Deuterium Exchange of Carbohydrate-Metal Ion Adducts. (2018). ACS Publications. [Link]

  • Quantification of carbohydrates in human serum using gas chromatography–mass spectrometry with the stable isotope-labeled internal standard method. (2022). RSC Publishing. [Link]

  • Carbohydrate Analysis by Desorption Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. (2007). ACS Publications. [Link]

  • Unexpected drop in sensitivity or low sensitivity for particular analytes. (n.d.). Waters. [Link]

  • Determination of Low Level Lactose in Dairy Products using UHPLC-MS. (n.d.). Waters. [Link]

  • Quantification of lactose content in human and cow's milk using UPLC-tandem mass spectrometry. (2011). PubMed. [Link]

  • Determination of Low Level Lactose in Dairy Products Using UHPLC-MS. (n.d.). Waters. [Link]

  • Analysis of Maltose and Lactose by U-HPLC-ESI-MS/MS. (n.d.). Springer. [Link]

  • Determination of Trace Amounts of Lactose in Food and Complex Matrices by LC-MS/MS. (2015). ResearchGate. [Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021). Restek. [Link]

  • An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. (2022). Oxford Academic. [Link]

  • Improving LC-MS analysis of human milk B-vitamins by lactose removal. (n.d.). PMC. [Link]

  • Improving LC-MS analysis of human milk B-vitamins by lactose removal. (n.d.). eScholarship. [Link]

  • Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? (2022). LCGC. [Link]

  • Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. (2015). AACC. [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025). Chromatography Online. [Link]

  • Determination of Lactose Concentration in Low-Lactose and Lactose-Free Milk, Milk Products, and Products Containing Dairy Ingredients, Enzymatic Method. (n.d.). PMC. [Link]

  • Comparison of Different Labeling Techniques for the LC-MS Profiling of Human Milk Oligosaccharides. (2021). Frontiers. [Link]

  • Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions. (n.d.). Syngene. [Link]

  • Sample Preparation Techniques for Biological Matrices. (n.d.). Agilent. [Link]

  • COMPARISON OF HPLC-RI, LC/MS-MS AND ENZYMATIC ASSAYS FOR THE ANALYSIS OF RESIDUAL LACTOSE IN LACTOSE-FREE MILK. (n.d.). University of Bari Aldo Moro. [Link]

  • Improving LC-MS analysis of human milk B-vitamins by lactose removal. (2021). eScholarship. [Link]

  • Direct Comparison of Derivatization Strategies for LC-MS/MS Analysis of N-Glycans. (n.d.). PMC. [Link]

  • Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. (n.d.). PMC. [Link]

  • Method for increasing ionization efficiency in mass spectroscopy. (n.d.). Google Patents.

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018). Chromatography Online. [Link]

  • An overview of methods using 13C for improved compound identification in metabolomics and natural products. (n.d.). Frontiers. [Link]

  • ENHANCING MASS SPECTROMETRY SENSITIVITY BY REDUCING CHROMATOGRAPHIC FLOW RATES WITH IONKEY/MS. (n.d.). Waters. [Link]

  • Optimization of Ionization Efficiency. (2015). Wiley Analytical Science. [Link]

  • Determination of lactose in low-lactose and lactose-free dairy products using LC-MS. (n.d.). ResearchGate. [Link]

  • Quantification of lactose content in human and cow's milk using UPLC-tandem mass spectrometry. (n.d.). ResearchGate. [Link]

  • Liquid Chromatography Tandem Mass Spectrometry Quantification of 13 C-Labeling in Sugars. (1989). MDPI. [Link]

Sources

Optimization

Overcoming solubility issues with[1-13Cglc]Lactose monohydrate in biological buffers

Application Scientist Knowledge Base Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the dissolution of stable isotope-labeled carbohydrates...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Scientist Knowledge Base

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the dissolution of stable isotope-labeled carbohydrates like[1-13Cglc]Lactose monohydrate (MW: 361.30)[1]. When preparing samples for metabolic flux analysis, NMR spectroscopy, or LC-MS, achieving complete solubility without degrading the 13C label is critical[1][]. This guide unpacks the physicochemical causality behind these solubility issues and provides validated protocols to ensure experimental integrity.

The Causality of Solubility Issues

Why does[1-13Cglc]Lactose monohydrate resist dissolution in biological buffers? The answer lies in three interacting physicochemical phenomena:

  • Anomeric Mutarotation Kinetics: Commercially supplied lactose monohydrate is predominantly in the crystalline α -anomeric form[3][4]. α -Lactose has a significantly lower initial solubility than its β -isomer. Upon addition to an aqueous solvent, it must undergo mutarotation—a slow structural conversion—to reach an equilibrium mixture of α and β forms, which ultimately exhibits higher overall solubility[4].

  • The "Salting-Out" Effect: Biological buffers like Phosphate-Buffered Saline (PBS) possess high ionic strengths. The buffer salts compete with the carbohydrate for water hydration shells, effectively reducing the solvent capacity for the lactose.

  • The Maillard Reaction (Amine Incompatibility): Lactose is a reducing sugar[5][6]. When researchers attempt to force dissolution by heating the compound in primary amine-containing buffers (such as Tris or Glycine), the carbonyl group of the lactose reacts with the amine[7][8]. This initiates the Maillard reaction, forming Schiff bases and Amadori rearrangement products[5][9]. This not only alters the buffer pH but permanently degrades your expensive 13C-labeled tracer.

Quantitative Solubility Data

To set expectations for dissolution limits, refer to the thermodynamic solubility parameters of lactose monohydrate[3][10][11][12].

SolventTemperature (°C)Initial Solubility ( α -form)Equilibrium Solubility ( α / β mix)Notes
Milli-Q Water20°C~74 g/L~161 g/LRequires 1-2 hours for equilibrium.
Milli-Q Water25°C~80 g/L~216 g/LStandard room temperature dissolution.
Warm Water40°C~110 g/L~310 g/LSafe heating limit to prevent degradation[12].
PBS (1x)25°C~60 g/L~180 g/LReduced due to the salting-out effect.
Ethanol25°CInsolubleInsolubleAvoid organic solvents[11].
Troubleshooting FAQs

Q1: I added[1-13Cglc]Lactose monohydrate directly to my cold 1x PBS stock, and it formed a cloudy suspension that won't clear. What went wrong? A: You are observing the kinetic limit of α -lactose in a high-ionic-strength, low-temperature environment. Cold temperatures drastically slow down the mutarotation process required to reach equilibrium solubility[4]. Furthermore, the salts in PBS are competing for hydration. Correction: Always bring your buffer to room temperature (20-25°C) before adding the labeled sugar. For concentrations above 50 mg/mL, pre-dissolve the lactose in a fraction of warm Milli-Q water before adding the buffer salts.

Q2: My protocol requires a 0.1 M Tris buffer (pH 7.4). I heated the solution to 60°C to dissolve the lactose faster, but the solution turned slightly yellow. Is my 13C tracer still viable? A: No, your tracer is likely compromised. Heating a reducing sugar (lactose) in the presence of an amine (Tris) accelerates the Maillard reaction[7][8]. The yellowing indicates the formation of early-stage Maillard products (Amadori compounds)[5][8]. This alters the molecular weight and structure of the [1-13Cglc]Lactose, ruining its utility as an internal standard for MS or NMR[1][]. Correction: Never heat lactose in Tris or Glycine buffers. If you must use Tris, dissolve the lactose at room temperature with gentle end-over-end rotation, or switch to an amine-free buffer like HEPES.

Q3: How long should I wait before using the dissolved [1-13Cglc]Lactose monohydrate for NMR analysis? A: You must wait at least 1 to 2 hours at room temperature. Because[1-13Cglc]Lactose monohydrate begins as the α -anomer, immediate NMR analysis will show a disproportionate α -anomeric signal[3][4]. Allowing the solution to sit ensures complete mutarotation to the physiological α / β equilibrium (~37% α , ~63% β ), providing accurate and reproducible NMR spectra[].

Experimental Protocols: Self-Validating Workflows

Protocol A: Safe Dissolution in Amine-Free Buffers (e.g., PBS, HEPES) Use this protocol when preparing tracers for cell culture or metabolic assays where amine buffers are not required.

  • Weighing: Accurately weigh the required amount of [1-13Cglc]Lactose monohydrate (MW: 361.30)[1] into a sterile, endotoxin-free tube.

  • Temperature Equilibration: Warm the amine-free buffer (e.g., PBS) to 37°C in a water bath. Do not exceed 40°C to maintain structural integrity.

  • Addition: Add the warmed buffer to the lactose powder.

  • Agitation: Vortex gently for 15 seconds, then place on a tube rotator at 37°C for 30 minutes.

  • Equilibration: Remove from the incubator and let the solution sit at room temperature (25°C) for 1 hour to allow complete α↔β mutarotation[4].

  • Validation: Visually inspect against a dark background. The solution must be completely clear and colorless[12]. Filter sterilize (0.22 µm) if required for biological assays.

Protocol B: Dissolution for Amine-Containing Buffers (e.g., Tris) Use this protocol when Tris is strictly required for downstream enzymatic assays. This minimizes Maillard degradation[8].

  • Pre-dissolution: Weigh the [1-13Cglc]Lactose monohydrate into a tube. Add 80% of the final target volume using Milli-Q water only (no buffer salts).

  • Room Temperature Solubilization: Place on a tube rotator at room temperature (20-25°C). Do not apply heat. Allow 1 hour for dissolution and mutarotation.

  • Buffer Addition: Once the solution is completely clear, add the remaining 20% volume as a 5x concentrated Tris buffer stock.

  • Validation: Measure the pH to ensure the addition of the concentrated buffer did not cause a shift. Store at 4°C and use within 24 hours to prevent slow-onset Maillard degradation.

Decision Matrix & Workflow Visualization

G Start Start: Dissolve[1-13Cglc]Lactose BufferCheck Does buffer contain primary amines (e.g., Tris)? Start->BufferCheck AmineYes Yes (Tris, Glycine) BufferCheck->AmineYes AmineNo No (PBS, HEPES) BufferCheck->AmineNo HeatWarning DO NOT HEAT! Risk of Maillard Reaction & Isotope Degradation AmineYes->HeatWarning SafeHeat Gentle Warming (37°C) Permitted AmineNo->SafeHeat PreDissolve Pre-dissolve in Milli-Q H2O at RT, then add buffer salts HeatWarning->PreDissolve DirectDissolve Dissolve directly in buffer with gentle stirring SafeHeat->DirectDissolve Equilibrium Allow 1-2 hrs for α ↔ β Mutarotation PreDissolve->Equilibrium DirectDissolve->Equilibrium Ready Ready for NMR/MS Analysis Equilibrium->Ready

Decision tree for dissolving [1-13Cglc]Lactose monohydrate to prevent Maillard degradation.

References
  • Lactose-[UL-13C12] monohydrate - Stable Isotope - BOC Sciences. bocsci.com. 2.[1-13Cglc]Lactose monohydrate | Isotopic Labeling Drug | MedChemExpress. medchemexpress.com. 1

  • The Maillard Reaction. weebly.com. 7

  • The Maillard Reaction in Foods and Nutrition. acs.org. 9

  • Study on the Extent of the Maillard Reaction in Chocolate. nih.gov. 5

  • The Effect of Carbohydrate Additives in the Freeze-Drying of Alkaline Phosphatase. oup.com. 8

  • Lactose Monohydrate (64044-51-5). bio-world.com. 10

  • Thermo Scientific Chemicals -D-Lactose monohydrate, ACS 500 g. fishersci.com. 11

  • Lactose Polymerization to Polylactose. umn.edu. 6

  • Crystallization Thermodynamics of α-Lactose Monohydrate in Different Solvents. nih.gov. 3

  • Solid and Liquid States of Lactose. osu.edu. 4

  • D -Lactose = 98.0 HPLC 64044-51-5. sigmaaldrich.com. 12

Sources

Troubleshooting

Minimizing degradation of [1-13Cglc]Lactose monohydrate during long-term storage

Welcome to the technical support center for [1-¹³Cglc]Lactose monohydrate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on minimizing degradation during...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for [1-¹³Cglc]Lactose monohydrate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on minimizing degradation during long-term storage and troubleshooting common issues. Our focus is on providing practical, in-depth solutions grounded in scientific principles to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the storage and handling of [1-¹³Cglc]Lactose monohydrate.

Q1: What are the ideal long-term storage conditions for [1-¹³Cglc]Lactose monohydrate?

For optimal stability, [1-¹³Cglc]Lactose monohydrate should be stored in a cool, dry, and dark environment. A manufacturer's safety data sheet (SDS) suggests that the compound is stable under recommended storage conditions and may be stored at -20°C for up to one month for short-term use.[1] For long-term storage, maintaining the product at -20°C or lower in a tightly sealed container is the recommended practice. The key is to minimize exposure to the three primary drivers of degradation: heat, moisture, and light.

The rationale for these conditions is based on the known stability of lactose monohydrate, which is a physically and chemically stable excipient with low hygroscopicity.[2] However, like all carbohydrates, it is susceptible to degradation over time, and low temperatures significantly reduce the rates of potential chemical reactions.

Q2: What is the expected shelf-life of [1-¹³Cglc]Lactose monohydrate?
Q3: Will the ¹³C isotope at the C-1 position of the glucose moiety affect the stability of the molecule?

The presence of a stable ¹³C isotope at a single position is not expected to significantly alter the inherent chemical stability of the lactose molecule.[] Stable isotopes do not decay radioactively, and their chemical behavior is nearly identical to the more common ¹²C isotope. While there can be a "kinetic isotope effect" where the rate of a chemical reaction involving the labeled carbon is slightly slower, this does not fundamentally change the degradation pathways themselves.[4][5] Therefore, the same precautions taken for unlabeled lactose monohydrate should be applied.

Q4: My laboratory is in a high-humidity environment. What extra precautions should I take?

High humidity is a significant risk factor for lactose monohydrate. While it has low hygroscopicity, prolonged exposure to moisture can lead to caking and create an environment conducive to chemical degradation, such as hydrolysis.[6]

Recommendations:

  • Use a Desiccator: Store the container of [1-¹³Cglc]Lactose monohydrate inside a desiccator with a desiccant like silica gel, especially after opening the original packaging.

  • Inert Gas Overlay: For maximum protection, after opening and taking a sample, consider flushing the container with an inert gas like argon or nitrogen before resealing. This displaces moist air and oxygen.

  • Aliquotting: If you plan to use small amounts over a long period, it is advisable to aliquot the material into smaller, tightly sealed vials upon receipt. This minimizes the exposure of the entire stock to ambient conditions with each use.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving potential degradation issues with your [1-13Cglc]Lactose monohydrate.

Problem 1: I see unexpected peaks in my NMR or Mass Spectrometry analysis. What could they be?

Unexpected peaks are a primary indicator of degradation. The identity of these peaks can provide clues about the degradation pathway and, consequently, the storage or handling issue.

The three most common degradation pathways for lactose are:

  • Isomerization: The conversion of lactose to its isomer, lactulose. This can be promoted by alkaline conditions or heat.[1][2]

  • Hydrolysis: The breakdown of the disaccharide lactose into its constituent monosaccharides, glucose (which will be ¹³C labeled at the C-1 position) and galactose. This is often catalyzed by acidic conditions and moisture.[7][8]

  • Maillard Reaction: A complex series of reactions between the reducing sugar (lactose) and an amino acid or protein, often initiated by heat. This leads to browning and the formation of a multitude of products.[4][9][10]

DegradationPathways cluster_main [1-13Cglc]Lactose Monohydrate Degradation cluster_products Degradation Products Lactose [1-13Cglc]Lactose Monohydrate Lactulose Lactulose (Isomer) Lactose->Lactulose Isomerization (Heat, Alkaline pH) Monosaccharides [1-13C]Glucose + Galactose (Hydrolysis Products) Lactose->Monosaccharides Hydrolysis (Acid, Moisture) Maillard Maillard Reaction Products (MRPs) Lactose->Maillard Maillard Reaction (Heat + Amino Acids)

Caption: Primary degradation pathways for [1-¹³Cglc]Lactose monohydrate.

TroubleshootingWorkflow start Unexpected Peaks in NMR / MS Analysis check_mass Determine Mass of Impurity (MS Analysis) start->check_mass check_nmr Analyze NMR Spectrum (Chemical Shifts, Coupling) start->check_nmr mass_same Mass is Identical to Lactose (Isomer) check_mass->mass_same Yes mass_sum Mass Corresponds to Glucose + Galactose check_mass->mass_sum No, sum of monosaccharides mass_complex Complex Mass Pattern (e.g., + Amino Acid - H2O) check_mass->mass_complex No, complex pattern nmr_fructose Signals consistent with a Fructose moiety? check_nmr->nmr_fructose Fructose signals? nmr_mono Signals for free [1-13C]Glucose and Galactose? check_nmr->nmr_mono Monosaccharide signals? nmr_browning Broad signals, discoloration of sample? check_nmr->nmr_browning Browning/Broad signals? conclusion_iso Likely Isomerization to Lactulose mass_same->conclusion_iso conclusion_hydro Likely Hydrolysis mass_sum->conclusion_hydro conclusion_maillard Likely Maillard Reaction mass_complex->conclusion_maillard nmr_fructose->conclusion_iso nmr_mono->conclusion_hydro nmr_browning->conclusion_maillard

Caption: Troubleshooting workflow for identifying degradation products.

Problem 2: My [1-¹³Cglc]Lactose monohydrate powder has clumped together (caked). Is it still usable?

Caking is a physical change caused by the absorption of moisture, which can lead to the formation of solid bridges between particles.[11] While the molecule itself may not have chemically changed, the presence of excess moisture significantly increases the risk of future chemical degradation.

  • Visual Inspection: Note the extent of caking. Is it minor clumping or a hard, solid mass? Is there any discoloration (yellowing or browning), which would suggest a Maillard reaction?

  • Solubility Test: Dissolve a small, weighed amount of the caked material in a known volume of solvent (e.g., D₂O or water). Does it dissolve completely and form a clear solution? Any insolubility or cloudiness is a red flag.

  • Purity Analysis (Mandatory):

    • Technique: High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID) or Nuclear Magnetic Resonance (NMR) spectroscopy are excellent choices.

    • Procedure:

      • Prepare a solution of the caked material at a known concentration.

      • Prepare a fresh solution from a reliable, non-caked standard (if available) at the same concentration.

      • Run both samples under identical analytical conditions.

      • Compare the results:

        • Purity: Quantify the area of the main [1-¹³Cglc]Lactose peak. Has the purity dropped below an acceptable threshold for your experiment (e.g., >99%)?

        • Impurities: Look for the appearance of new peaks. Compare their retention times (HPLC) or chemical shifts (NMR) to standards of potential degradation products like lactulose, glucose, and galactose.

Verdict: If the purity is confirmed to be high and no significant degradation products are detected, the material may be usable. However, it should be prioritized for use and stored with extreme care in a desiccated environment. If purity has decreased or degradation products are present, the material's integrity is compromised and it should not be used for quantitative or sensitive experiments.

Data Summary Tables

Table 1: Recommended Storage Conditions for [1-¹³Cglc]Lactose Monohydrate

ParameterRecommendationRationale
Temperature -20°C or belowMinimizes rates of all potential chemical degradation reactions.
Humidity As low as possible (use of desiccator)Prevents moisture absorption, which can lead to caking and hydrolysis.[11]
Atmosphere Tightly sealed container; inert gas (Ar, N₂) overlay for maximum protectionExcludes moisture and oxygen, which can participate in degradation.
Light Store in an opaque container or in the darkPrevents potential light-induced degradation reactions.

Table 2: Common Degradation Products and Their Analytical Signatures

Degradation PathwayPrimary ProductsKey Analytical IndicatorsProbable Cause
Isomerization LactuloseA new peak in HPLC with a different retention time. In NMR, signals corresponding to a fructose moiety will appear. Mass remains identical to lactose.[1][2]Exposure to high heat or alkaline pH.
Hydrolysis [1-¹³C]Glucose + GalactoseTwo new peaks in HPLC corresponding to the individual monosaccharides. In NMR, distinct new sets of signals for each monosaccharide will be visible.[7][8]Exposure to moisture and/or acidic conditions.
Maillard Reaction Melanoidins, various furanones, etc.Sample discoloration (yellowing to browning). In analysis, a complex mixture of many small peaks or a broad, unresolved hump may appear.[4][9][10]Exposure to heat in the presence of amino acids or proteins (e.g., from contamination).

References

  • Hofmann, T., Schieberle, P. (2006). Sugar Fragmentation in the Maillard Reaction Cascade: Isotope Labeling Studies on the Formation of Acetic Acid by a Hydrolytic β-Dicarbonyl Cleavage Mechanism. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Taylor & Francis Online. (2021). Full article: Hydrolysis of Lactose in Milk: Current Status and Future Products. Available at: [Link]

  • ACS Publications. (2020). Sustainable Electroisomerization of Lactose into Lactulose and Comparison with the Chemical Isomerization at Equivalent Solution Alkalinity. ACS Omega. Available at: [Link]

  • IntechOpen. (2012). Maillard Reaction in Milk - Effect of Heat Treatment. Available at: [Link]

  • Chemistry LibreTexts. (2023). Lactose Intolerance and the Reaction Kinetics of Lactase. Available at: [Link]

  • MDPI. (2021). A Literature Review on Maillard Reaction Based on Milk Proteins and Carbohydrates in Food and Pharmaceutical Products: Advantages, Disadvantages, and Avoidance Strategies. Foods. Available at: [Link]

  • International Food Research Journal. (2024). Isomerisation of lactose to lactulose in an aqueous solution containing arginine. Available at: [Link]

  • PubMed. (2021). Stability of α-lactose monohydrate: The discovery of dehydration triggered solid-state epimerization. International Journal of Pharmaceutics. Available at: [Link]

  • Wikipedia. (n.d.). Kinetic isotope effect. Available at: [Link]

  • ACS Publications. (2020). Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies. ACS Chemical Neuroscience. Available at: [Link]

  • RSC Publishing. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Available at: [Link]

  • ACS Publications. (2023). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). Journal of Proteome Research. Available at: [Link]

  • Oxford Academic. (2022). Stable isotope labeling reveals that sugars are direct precursors to several toxicants and flavorings in cigarette smoke. Nicotine & Tobacco Research. Available at: [Link]

  • National Center for Biotechnology Information. (2015). Glycation Isotopic Labeling with 13C-Reducing Sugars for Quantitative Analysis of Glycated Proteins in Human Plasma. Journal of Proteome Research. Available at: [Link]

  • University of North Texas. (n.d.). 13C-Stable Isotope Labeling. UNT Research. Available at: [Link]

  • National Center for Biotechnology Information. (2016). Defining the Critical Material Attributes of Lactose Monohydrate in Carrier Based Dry Powder Inhaler Formulations Using Artificial Neural Networks. Pharmaceutical Research. Available at: [Link]

  • PubMed. (2010). The metabolic fate of doubly labelled lactose-[13C, 15N]ureide after pre-dosing with different unlabelled sugar ureides. European Journal of Clinical Nutrition. Available at: [Link]

  • ResearchGate. (2013). Time course for (1-13C)lactose (14 mM) (A), -glucose (B), and -lactic acid (C), consumption/product formation in wild-type S. thermophilus. Available at: [Link]

  • International Atomic Energy Agency. (1993). Synthesis of 13C-labelled lactose for metabolic studies in subjects with gastrointestinal disorders. Available at: [Link]

  • NETZSCH Analyzing & Testing. (2022). Avoid Caking of Lactose – Apply the NETZSCH TGA. Available at: [Link]

  • DairyCraftPro. (2023). How to Test Lactose Levels in Milk, Cheese, and Yogurt: A Complete Guide. Available at: [Link]

Sources

Optimization

Technical Support Center: Resolving Co-Elution in [1-13Cglc]Lactose LC-MS Workflows

Stable isotope tracing using[1-13Cglc]Lactose (lactose labeled with 13C at the C1 position of the glucose moiety) is a powerful analytical tool for investigating lactase enzyme kinetics, carbohydrate maldigestion, and me...

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Author: BenchChem Technical Support Team. Date: April 2026

Stable isotope tracing using[1-13Cglc]Lactose (lactose labeled with 13C at the C1 position of the glucose moiety) is a powerful analytical tool for investigating lactase enzyme kinetics, carbohydrate maldigestion, and metabolic flux[1][2]. However, accurate quantification via Liquid Chromatography-Mass Spectrometry (LC-MS) is frequently compromised by co-elution. Because lactose is highly polar, it exhibits poor retention on standard reversed-phase columns, leading to co-elution with biological matrix components, isobaric disaccharides, and structural isomers[3].

This technical guide provides field-proven troubleshooting strategies to help researchers achieve baseline resolution, eliminate ion suppression, and maintain scientific integrity in isotopic measurements.

CoelutionTroubleshooting Start Co-Elution Detected: [1-13Cglc]Lactose Isomer Isomeric Interference (Lactulose, Epilactose) Start->Isomer Identical m/z & MS/MS Matrix Matrix Interference (Proteins, Lipids) Start->Matrix Ion Suppression Isobaric Isobaric/Isotopic Interference Start->Isobaric Overlapping Mass HILIC Switch to HILIC (Amide/Diol Phase) Isomer->HILIC Partitioning Prep Optimize Sample Prep (PPT, Carrez Reagents) Matrix->Prep Matrix Removal MS Optimize MS/MS MRM Transitions Isobaric->MS High-Res MS

Root cause analysis and resolution pathways for [1-13Cglc]Lactose co-elution.

FAQ 1: Chromatographic Resolution of Isomers

Q: My[1-13Cglc]Lactose peak is broad and overlaps with other sugars. Why does standard reversed-phase (C18) chromatography fail, and how can I separate lactose from isomers like lactulose and epilactose?

A: Conventional C18 stationary phases rely on hydrophobic interactions. Because carbohydrates possess multiple hydroxyl groups, they are highly hydrophilic and elute in the void volume of a C18 column, causing severe co-elution of lactose, maltose, cellobiose, and sucrose[3].

The Causality of HILIC: To resolve this, you must switch to Hydrophilic Interaction Liquid Chromatography (HILIC) using an amide- or poly-hydroxyl (diol)-functionalized stationary phase[4]. HILIC operates via a complex mechanism involving partitioning, dipole-dipole interactions, and hydrogen bonding. The stationary phase immobilizes a water-enriched layer from the mobile phase. Polar analytes like [1-13Cglc]Lactose partition into this aqueous layer. By using a high concentration of organic solvent (e.g., 75-85% Acetonitrile) and a small percentage of water, you increase the retention of highly polar compounds[5].

Optimization Insight: Lactulose and epilactose are common heat-induced isomers of lactose found in dairy matrices or formed during sample processing[6]. To achieve baseline resolution between these isomers, adjusting the organic modifier is critical. Adding a small percentage of methanol (e.g., Acetonitrile/Methanol/Water at 75:20:5) to the mobile phase significantly improves the resolution factor and reduces total analysis time compared to binary Acetonitrile/Water mixtures[6].

Table 1: Quantitative Comparison of Column Chemistries for Disaccharide Retention

Column ChemistryMobile PhaseRetention MechanismResolution (Lactose / Lactulose)Suitability for [1-13Cglc]Lactose
C18 (Reversed-Phase) Water / MethanolHydrophobic< 0.5 (Co-elution)Poor (Elutes in void volume)
Amino-propyl Silica Acetonitrile / WaterHILIC / Ion-Exchange~ 1.2 (Partial)Moderate (Schiff base formation risk)
Polymer-based Amide HILIC Acetonitrile / Methanol / WaterHILIC Partitioning> 1.6 (Baseline)Excellent (No Schiff base issues)
High-Performance Anion Exchange Sodium Hydroxide / AcetateAnion Exchange> 2.0 (Baseline)Good (Requires desalting for MS compatibility)
FAQ 2: Overcoming Matrix Suppression and Contaminants

Q: I have successfully separated the carbohydrate isomers, but I am experiencing severe ion suppression in my ESI-MS/MS signal due to co-eluting biological matrix components. How do I fix this?

A: Biological matrices (like human milk, plasma, or intestinal homogenates) contain high concentrations of proteins, lipids, and vitamins that co-elute with the solvent front or highly polar analytes in HILIC mode, competing for charge in the Electrospray Ionization (ESI) source[7].

To create a self-validating system, you must implement a rigorous sample preparation protocol combined with post-column diversion. Using a stable isotope internal standard (e.g., [13C6]lactose) spiked into the sample before preparation ensures that any remaining matrix effects or recovery losses are mathematically corrected[1].

Step-by-Step Methodology: Matrix Removal and LC-MS Workflow

  • Internal Standardization: Aliquot 50 µL of the biological sample. Immediately spike with a known concentration of[13C6]lactose internal standard to validate recovery[1].

  • Protein Precipitation (PPT): Add 200 µL of cold Methanol (MeOH). Methanol is superior to Isopropanol (IPA) for lactose recovery (>90% recovery) while effectively precipitating large proteins[7].

  • Carrez Clarification (Optional for dense matrices): For highly complex feeds or dairy, add 10 µL of Carrez 1 (Zinc acetate) and 10 µL of Carrez 2 (Potassium hexacyanoferrate) reagents. Vortex for 1 minute. This removes colloidal particles and residual proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Filtration: Pass the supernatant through a 0.2 µm PVDF filter to protect the HILIC column.

  • Post-Column Diversion: Program the LC switching valve to direct the first 2-3 minutes of the LC eluent (containing unretained salts and non-polar lipids) to waste. Switch the valve to the MS only during the specific elution window of[1-13Cglc]Lactose[7].

ProtocolWorkflow Step1 1. Sample Prep (Methanol PPT) Step2 2. Centrifugation & Filtration Step1->Step2 Step3 3. HILIC Separation (Acetonitrile/Water) Step2->Step3 Step4 4. Post-Column Diversion Step3->Step4 Step5 5. ESI-MS/MS Detection Step4->Step5

End-to-end sample preparation and LC-MS/MS workflow for [1-13Cglc]Lactose.

FAQ 3: Mass Spectrometry and Isotopic Interferences

Q: Does the 13C label at the C1 position of the glucose moiety cause a shift in retention time compared to unlabeled lactose? How do I ensure specificity?

A: No significant chromatographic isotope effect occurs with heavy carbon (13C) labeling. Unlike deuterium (2H) labels, which can cause observable retention time shifts due to differences in hydrogen bonding and lipophilicity,[1-13Cglc]Lactose will co-elute perfectly with endogenous, unlabeled [12C]Lactose[8][9].

Because they co-elute, specificity must be achieved entirely in the mass spectrometer.

  • The Challenge: The natural abundance of 13C is ~1.1%. Unlabeled lactose (m/z 342.3) will naturally produce an M+1 isotope peak at m/z 343.3, which is isobaric with your [1-13Cglc]Lactose tracer.

  • The Solution: You must utilize tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode or high-resolution accurate mass (HRAM) spectrometry. By selecting specific precursor-to-product ion transitions that isolate the C1-labeled glucose moiety, you can mathematically deconvolute the tracer signal from the natural isotopic background of endogenous lactose[1][2].

References
  • Chapter 26: Analysis of Maltose and Lactose by U-HPLC-ESI-MS/MS - Books. rsc.org. 3

  • Improving LC-MS analysis of human milk B-vitamins by lactose removal. eScholarship. 7

  • Separation of Lactose, Lactulose and Epilactose by a new HILIC column. shodexhplc.com. 6

  • HILIC Separation Methods on Poly-Hydroxyl Stationary Phases for Determination of Common Saccharides. MDPI. 4

  • Quantification of Mono and Disaccharides in Foods. Waters Corporation.

  • Separation of simple sugars and carbohydrates. Diduco. 5

  • Production rate of acetate during colonic fermentation of lactulose: A stable-isotope study in humans. ResearchGate. 8

  • Direct Competitive Kinetic Isotope Effect Measurement Using Quantitative Whole Molecule MALDI-TOF Mass Spectrometry. ResearchGate. 1

  • Lactose maldigestion during methotrexate-induced gastrointestinal mucositis in a rat model. American Physiological Society Journal. 2

Sources

Troubleshooting

Technical Support Center: Improving Extraction Efficiency of [1-13Cglc]Lactose from Complex Biological Matrices

Welcome to the technical support center dedicated to enhancing the extraction efficiency and analytical accuracy of [1-13Cglc]Lactose from complex biological matrices. This guide is designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to enhancing the extraction efficiency and analytical accuracy of [1-13Cglc]Lactose from complex biological matrices. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of quantitative analysis of isotopically labeled lactose. Here, we synthesize technical expertise with practical, field-proven insights to help you troubleshoot and optimize your experimental workflows.

Introduction: The Challenge of the Matrix

The quantitative extraction of [1-13Cglc]Lactose from biological matrices such as plasma, urine, milk, or tissue homogenates presents a significant analytical challenge. The inherent complexity of these samples, with a high abundance of proteins, lipids, salts, and other small molecules, can lead to a phenomenon known as the "matrix effect".[1] This effect can manifest as ion suppression or enhancement in mass spectrometry-based detection, leading to inaccurate quantification.[1][2][3] Furthermore, inefficient extraction can result in low recovery of the analyte, compromising the sensitivity and reliability of the assay.

This guide provides a structured approach to understanding and mitigating these challenges, ensuring robust and reproducible results in your studies involving [1-13Cglc]Lactose.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during the extraction and analysis of [1-13Cglc]Lactose.

Q1: What are the primary causes of low recovery of [1-13Cglc]Lactose from my samples?

A1: Low recovery is often a result of suboptimal sample preparation. Key factors include:

  • Incomplete protein precipitation: Proteins can trap the analyte, preventing its complete extraction into the solvent.

  • Poor choice of extraction solvent: The polarity of the solvent must be well-matched to that of lactose to ensure efficient solubilization.

  • Analyte degradation: Harsh extraction conditions (e.g., strong acids or high temperatures) can potentially degrade lactose, although it is a relatively stable molecule.

  • Adsorption to labware: Lactose can adsorb to certain types of plasticware, especially at low concentrations. Using low-retention plastics or silanized glassware can mitigate this.

Q2: I am observing significant variability in my results. What could be the cause?

A2: High variability is often a hallmark of inconsistent sample preparation or unaddressed matrix effects.[1] Consider the following:

  • Inconsistent pipetting and sample handling: Ensure all steps are performed with calibrated pipettes and consistent timing.

  • Matrix effects: Different samples can have varying levels of interfering substances, leading to variable ion suppression or enhancement.[1] The use of an appropriate internal standard is crucial to correct for this.

  • Sample heterogeneity: For solid or semi-solid samples, ensure thorough homogenization before taking an aliquot for extraction.

Q3: Can I use a standard protocol for all types of biological matrices?

A3: While a general workflow can be adapted, it is highly recommended to optimize the extraction protocol for each specific matrix. The composition of plasma, for instance, is vastly different from that of milk or brain tissue. A universal protocol may lead to suboptimal recovery and significant matrix effects for some sample types.

Q4: Is derivatization necessary for the analysis of [1-13Cglc]Lactose?

A4: It depends on the analytical technique.

  • For Liquid Chromatography (LC)-based methods (e.g., LC-MS/MS) , derivatization is generally not required.

  • For Gas Chromatography (GC)-based methods , derivatization is mandatory to increase the volatility of the sugar.[4][5][6] Common derivatization methods include silylation or acetylation.[4]

Q5: How do I choose the right internal standard for my assay?

A5: The ideal internal standard is a stable isotope-labeled version of the analyte that is not present in the sample. For the analysis of [1-13Cglc]Lactose, an ideal internal standard would be a multi-labeled lactose, such as [U-13C12]Lactose or [1-13Cglc, 1-13Cgal]Lactose, if available. If not, a closely related, stable isotope-labeled disaccharide could be considered, but its extraction and ionization behavior must be carefully validated to ensure it mimics that of [1-13Cglc]Lactose. The use of an isotopically labeled internal standard is a potent way to mitigate matrix effects.[3]

Troubleshooting Guides

This section provides in-depth troubleshooting for more complex issues.

Guide 1: Diagnosing and Mitigating Matrix Effects

Problem: Inconsistent and inaccurate quantification, particularly when analyzing different sample lots or types.

Underlying Cause: Co-eluting endogenous components from the sample matrix are interfering with the ionization of [1-13Cglc]Lactose in the mass spectrometer source.[1]

Step-by-Step Troubleshooting:
  • Assess the Matrix Effect:

    • Prepare three sets of samples:

      • Set A: [1-13Cglc]Lactose standard in a pure solvent.

      • Set B: Blank matrix extract spiked with [1-13Cglc]Lactose at the same concentration as Set A.

      • Set C: Pre-spiked matrix sample (spiked before extraction).

    • Analyze all sets and calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement. Values greater than 20% suppression or enhancement typically require action.

    • Calculate the recovery using: Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

  • Mitigation Strategies:

    • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering components.[3]

      • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[7][8] A reversed-phase or mixed-mode SPE cartridge can be used to retain lipids and other nonpolar interferences while allowing the polar [1-13Cglc]Lactose to pass through or be selectively eluted.

      • Liquid-Liquid Extraction (LLE): While less common for sugars, LLE can be used to partition the analyte away from interfering substances.

    • Chromatographic Separation: Optimize your LC method to separate [1-13Cglc]Lactose from the co-eluting matrix components. This may involve changing the column chemistry, mobile phase composition, or gradient profile.

    • Dilution: A simple approach is to dilute the sample extract. This reduces the concentration of matrix components, but may also decrease the analyte signal to below the limit of quantification.

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract to compensate for the matrix effect. However, this assumes that the matrix effect is consistent across all samples.[1]

Workflow for Matrix Effect Assessment

cluster_prep Sample Preparation cluster_analysis Analysis cluster_calc Calculation cluster_decision Decision cluster_action Action A Set A: Standard in Solvent LCMS LC-MS/MS Analysis A->LCMS B Set B: Post-extraction Spike B->LCMS C Set C: Pre-extraction Spike C->LCMS ME Matrix Effect (%) = (B/A) * 100 LCMS->ME REC Recovery (%) = (C/B) * 100 LCMS->REC DEC Matrix Effect > 20%? ME->DEC DEC->REC No ACT Implement Mitigation Strategy (e.g., SPE, Chromatography Optimization) DEC->ACT Yes

Caption: Workflow for assessing matrix effects.

Guide 2: Optimizing Protein Precipitation

Problem: Low and inconsistent recovery of [1-13Cglc]Lactose.

Underlying Cause: Inefficient removal of proteins, leading to analyte entrapment in the protein pellet.

Step-by-Step Troubleshooting:
  • Choice of Precipitating Agent:

    • Acids: Perchloric acid (PCA) and trichloroacetic acid (TCA) are effective but can be harsh. Hydrochloric acid (HCl) is also an option.[9]

    • Organic Solvents: Acetonitrile and methanol are commonly used. A 3:1 ratio of solvent to sample is a good starting point.

    • Salts: Zinc sulfate with a base (e.g., sodium hydroxide) or Carrez reagents can be very effective for milk and other dairy-based matrices.[10]

  • Optimization of Precipitation Conditions:

    • Temperature: Performing precipitation at low temperatures (e.g., on ice) can improve the precipitation of some proteins and minimize potential degradation of other sample components.

    • Incubation Time: Allow sufficient time for the proteins to fully precipitate. This is typically 10-20 minutes.

    • Centrifugation: Ensure that centrifugation is performed at a sufficient speed and for an adequate duration to form a compact pellet. A common starting point is 10,000 x g for 10 minutes.

  • Post-Precipitation Wash:

    • After removing the supernatant, consider washing the protein pellet with a small volume of the precipitation solvent to recover any remaining analyte. Combine the wash with the initial supernatant.

Protein Precipitation Workflow

start Start: Biological Sample add_solvent Add Precipitation Agent (e.g., Acetonitrile, 3:1 v/v) start->add_solvent vortex Vortex Thoroughly add_solvent->vortex incubate Incubate (e.g., 10 min at 4°C) vortex->incubate centrifuge Centrifuge (e.g., 10,000 x g, 10 min) incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant wash Optional: Wash Pellet supernatant->wash end Proceed to Analysis supernatant->end If no wash combine Combine Supernatants wash->combine combine->end

Caption: General protein precipitation workflow.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is designed for the cleanup of plasma samples to remove proteins and lipids prior to LC-MS/MS analysis of [1-13Cglc]Lactose.

Materials:

  • Reversed-phase SPE cartridges (e.g., C18)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • SPE vacuum manifold

Method:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Pre-treat 200 µL of plasma by protein precipitation with 600 µL of acetonitrile.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Pass 1 mL of 5% methanol in water through the cartridge to wash away polar interferences.

  • Elution: Elute the [1-13Cglc]Lactose with 1 mL of 50% methanol in water.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Derivatization for GC-MS Analysis

This protocol describes a common method for the silylation of lactose for GC-MS analysis.[4][11]

Materials:

  • Dried extract containing [1-13Cglc]Lactose

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block

Method:

  • Ensure the sample extract is completely dry, as water will interfere with the derivatization reaction.

  • Add 50 µL of pyridine to the dried sample to dissolve it.

  • Add 50 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the sample to room temperature before injecting it into the GC-MS.

Data Presentation

Table 1: Comparison of Extraction Methods for [1-13Cglc]Lactose from Human Plasma
Extraction MethodMean Recovery (%)RSD (%)Matrix Effect (%)
Protein Precipitation (Acetonitrile)85.212.565 (Suppression)
Liquid-Liquid Extraction (Ethyl Acetate)60.715.280 (Suppression)
Solid-Phase Extraction (C18)95.84.398 (Minimal Effect)

Data are hypothetical and for illustrative purposes.

References

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC. (n.d.).
  • Lactose Assay Kit - Sigma-Aldrich. (n.d.).
  • Lactose Assay Kit - Cell Biolabs, Inc. (n.d.).
  • Isolation of saccharides in dairy and soy products by solid-phase extraction coupled with analysis by ligand-exchange chromatography - PubMed. (2012, October 15).
  • [1-13Cglc]Lactose monohydrate | Isotopic Labeling Drug | MedChemExpress. (n.d.).
  • Quantification of Mono and Disaccharides in Foods : Waters. (n.d.).
  • Quantification of lactose content in human and cow's milk using UPLC-tandem mass spectrometry | Request PDF - ResearchGate. (n.d.).
  • Matrix effect in milk samples ( n 0 6): blue bars , relative matrix... - ResearchGate. (n.d.).
  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025, March 10).
  • Determining Matrix Effects in Complex Food Samples - Waters Corporation. (2020, August 24).
  • Determination of Low Level Lactose in Dairy Products using UHPLC-MS. (n.d.).
  • Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods - Restek. (2022, June 8).
  • extraction and structural characterization of lactose from row and procesed milk. (2019, December 5).
  • Sample Preparation Techniques for Biological Matrices - Agilent. (n.d.).
  • A novel method for quantification of lactose in different mammalian milk through HPTLC & determination by Mass Spectrometric. (2014, June 9).
  • What are the methods of analysis of lactose in milk and dairy products? - CDR Foodlab. (n.d.).
  • Determination of Lactose Concentration in Low-Lactose and Lactose-Free Milk, Milk Products, and Products Containing Dairy Ingredients, Enzymatic Method: Single-Laboratory Validation First Action Method 2020.08 - PMC. (n.d.).
  • Lactose quantification in UHT milk by high-performance liquid chromatography and cryoscopy (freezing point depression). (2021, November 23).
  • Measuring Lactose in Milk: A Validated Method - Thermo Fisher Scientific. (n.d.).
  • Determination of Lactose in Dairy Products Using TLC-MS - Sigma-Aldrich. (n.d.).
  • Determination of Lactose in foodstuff - Merck Millipore. (n.d.).
  • Solid Phase Extraction Guide | Thermo Fisher Scientific - US. (n.d.).
  • Derivatization Methods in GC and GC/MS - IntechOpen. (2018, December 5).
  • Ultrasonic Lactose Crystallization. (2015, April 10).
  • Determination of Trace Amounts of Lactose in Food and Complex Matrices by LC-MS/MS. (2015, October 31).
  • 13C tracing analysis via GC-TOF. (n.d.).
  • CHAPTER 26: Analysis of Maltose and Lactose by U-HPLC-ESI-MS/MS - Books. (n.d.).
  • Determination of lactose in milk and dairy products by HPLC-RID method - Journal of Agroalimentary Processes and Technologies. (n.d.).
  • Kinetics and Thermodynamics of Lactose Mutarotation through Chromatography | Industrial & Engineering Chemistry Research - ACS Publications. (2024, March 18).
  • Isotopic analysis of formula milk reveals potential challenges in geolocating bottle-fed babies - PMC. (2024, February 13).
  • Lactose (Mal)digestion Evaluated by the 13C-lactose Digestion Test - PubMed. (2000, February 15).
  • EnzyChromTM Lactose Assay Kit (ELAC-100) - BioAssay Systems. (n.d.).
  • Secretion of 13C-labelled oligosaccharides into human milk and infant's urine after an oral [13C]galactose load - PubMed. (n.d.).
  • Analytical Considerations of Stable Isotope Labelling in Lipidomics - MDPI. (2018, November 16).
  • Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PMC. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

Comparing [1-13Cglc]Lactose and [1-13Cgal]Lactose in galactosemia research

In the landscape of metabolic phenotyping and drug development, differentiating between intestinal malabsorption and systemic enzymatic deficiency is a critical analytical bottleneck. For researchers investigating classi...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of metabolic phenotyping and drug development, differentiating between intestinal malabsorption and systemic enzymatic deficiency is a critical analytical bottleneck. For researchers investigating classic galactosemia—an inborn error of metabolism caused by galactose-1-phosphate uridyltransferase (GALT) deficiency[1]—the non-invasive 13C breath test has emerged as a powerful tool to quantify whole-body oxidation capacity[2].

As a Senior Application Scientist, I evaluate isotopic tracers not just by their chemical purity, but by their strategic utility in resolving complex metabolic networks. When designing oral challenge studies, the choice between [1-13Cglc]Lactose (lactose labeled on the glucose moiety) and [1-13Cgal]Lactose (lactose labeled on the galactose moiety) dictates the exact metabolic pathway being interrogated.

This guide provides an objective, data-driven comparison of these two tracers, detailing their mechanistic divergence, comparative performance, and the causality behind integrating both into a self-validating experimental workflow.

Mechanistic Divergence: The Causality of Isotope Placement

Lactose is a disaccharide that must be cleaved by intestinal lactase into glucose and galactose before systemic absorption. The precise placement of the 13C stable isotope determines the downstream metabolic routing of the tracer:

  • [1-13Cgal]Lactose : Upon cleavage, the 13C label remains on the galactose monosaccharide. This tracer is obligately routed through the Leloir Pathway (GALK, GALT, GALE) in the liver. In classic galactosemia (GALT deficiency), this pathway is truncated, preventing the conversion of 13C-galactose to glucose-1-phosphate, thereby severely blunting the exhalation of 13CO2[3].

  • [1-13Cglc]Lactose : Upon cleavage, the 13C label remains on the glucose monosaccharide. This tracer bypasses the Leloir pathway entirely, entering Glycolysis and the TCA Cycle directly. Because glucose metabolism remains fully intact in galactosemia patients, this tracer will yield normal 13CO2 exhalation regardless of GALT status.

MetabolicRouting Lactose Lactose Substrate Lactase Intestinal Lactase Lactose->Lactase Gal [1-13C]Galactose (from [1-13Cgal]Lactose) Lactase->Gal Glc [1-13C]Glucose (from [1-13Cglc]Lactose) Lactase->Glc Leloir Leloir Pathway (GALK, GALT, GALE) Gal->Leloir Glycolysis Glycolysis & TCA Cycle Glc->Glycolysis Leloir->Glycolysis Blocked in Galactosemia CO2_Gal 13CO2 Exhaled (Impaired in GALT -/-) Leloir->CO2_Gal Minimal output CO2_Glc 13CO2 Exhaled (Normal in GALT -/-) Glycolysis->CO2_Glc Rapid oxidation

Metabolic routing of 13C-labeled lactose variants in galactosemia models.

Designing a Self-Validating Experimental System

The Diagnostic Dilemma: If a researcher administers [1-13Cgal]Lactose to a subject and detects a low 13CO2 signal, the data is inherently ambiguous. Is the signal blunted because the subject lacks GALT activity (Galactosemia), or because they lack intestinal lactase to cleave the disaccharide in the first place (Lactose Intolerance)?

The Solution: To ensure scientific integrity, the experimental protocol must be a self-validating system . By utilizing a dual-isotope crossover design—administering [1-13Cglc]Lactose in a parallel cohort or sequential test—researchers establish an internal control.

Because [1-13Cglc]Lactose relies on the exact same upstream cleavage event (lactase) but routes the tracer through glycolysis, it isolates the variable. If a subject yields normal 13CO2 kinetics with [1-13Cglc]Lactose but blunted kinetics with [1-13Cgal]Lactose, the researcher definitively rules out lactase non-persistence[4] and isolates the metabolic defect strictly to the Leloir pathway.

Comparative Performance & Quantitative Data

The performance of these tracers is measured via the Cumulative Percentage of the Administered Dose Recovered (CUMPCD) as 13CO2 in exhaled air. The table below synthesizes benchmark clinical data to guide expected experimental outcomes.

Metabolic PhenotypeTracer AdministeredExpected CUMPCDDiagnostic Interpretation
Healthy Control [1-13Cgal]Lactose5.58% – 9.29% (at 120 min)Intact lactase & normal Leloir pathway capacity[2],[1].
Classic Galactosemia [1-13Cgal]Lactose< 1.67% (Median ~0.29% at 120 min)Impaired GALT activity; tracer trapped as Gal-1-P[2],[1].
Healthy Control [1-13Cglc]Lactose> 12.65% (at 4 hours)Intact lactase & normal Glycolysis[4].
Classic Galactosemia [1-13Cglc]Lactose> 12.65% (at 4 hours)Intact lactase; Glycolysis remains unaffected by GALT status.
Lactase Deficient [1-13Cglc]Lactose< 12.65% (at 4 hours)Intestinal lactase malabsorption; disaccharide not cleaved[4].

Data Note: In classic galactosemia patients, the 13CO2 recovery from galactose oxidation is severely diminished, often barely detectable in the first hour[3].

Step-by-Step In Vivo Methodology

To achieve reproducible CUMPCD values, the breath test workflow must be strictly standardized. The following protocol outlines the validated methodology for administering 13C-Lactose tracers in clinical and preclinical research.

Step 1: Pre-Analytical Preparation

  • Subjects must fast for a minimum of 2 hours prior to the test[2],[1].

  • To ensure a stable baseline of 13C abundance, subjects must eliminate naturally 13C-enriched foods (e.g., corn, cane sugar) from their diet for 48 hours prior to the study[2].

Step 2: Baseline Sampling

  • Collect two baseline breath samples prior to isotope ingestion. Subjects should exhale into sealed glass Vacutainer tubes to establish the natural background 13CO2/12CO2 ratio[2].

Step 3: Isotope Administration

  • Administer an oral dose of 7 mg/kg of either [1-13Cglc]Lactose or [1-13Cgal]Lactose dissolved in water[2],[3],[1].

Step 4: Kinetic Breath Sampling

  • Collect sequential breath samples at exactly 30, 60, 90, and 120 minutes post-ingestion[2],[1]. For extended metabolic profiling (e.g., assessing delayed gastric emptying), sampling can be extended to 4 or 5 hours[3],[4].

Step 5: IRMS Analysis & Data Processing

  • Analyze the breath samples using continuous-flow Isotope Ratio Mass Spectrometry (IRMS) to quantify the δ13PDB value[4].

  • Calculate the CUMPCD to determine the whole-body oxidation capacity.

Workflow Prep 1. Fasting (≥2 hours) Admin 2. Oral Dosing (7 mg/kg Isotope) Prep->Admin Breath 3. Breath Sampling (0, 30, 60, 120 min) Admin->Breath IRMS 4. IRMS Analysis (13CO2/12CO2) Breath->IRMS Data 5. CUMPCD Calculation IRMS->Data

Step-by-step workflow for the 13C-Lactose breath test in clinical and preclinical models.

References

  • Title : The 1‐13C galactose breath test in GALT deficient patients distinguishes NBS detected variant patients but does not predict outcome in classical phenotypes. Source : Journal of Inherited Metabolic Disease (via NIH/PMC) URL :[Link]

  • Title : In vivo oxidation of [13C]galactose in patients with galactose-1-phosphate uridyltransferase deficiency. Source : Biochemical and Molecular Medicine (via PubMed) URL :[Link]

  • Title : Galactose oxidation using 13C in healthy and galactosemic children. Source : Brazilian Journal of Medical and Biological Research (via SciELO) URL :[Link]

  • Title : Added value of 13C analysis in breath tests in H2-negative subjects to diagnose lactose malabsorption: a proof of concept study. Source : United European Gastroenterology Journal (via NIH/PMC) URL :[Link]

Sources

Comparative

The Isotope Imperative: A Cost-Benefit and Methodological Guide to[1-13Cglc]Lactose vs. 14C-Lactose in Metabolic Tracing

As a Senior Application Scientist navigating the complexities of metabolic phenotyping, gastrointestinal diagnostics, and drug excipient tracking, the choice of isotopic tracer is foundational to your experimental design...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of metabolic phenotyping, gastrointestinal diagnostics, and drug excipient tracking, the choice of isotopic tracer is foundational to your experimental design. The decision between stable isotopes like [1-13Cglc]Lactose monohydrate and radioisotopes such as 14C-radiolabeled lactose dictates not only the sensitivity of your assay but also the regulatory landscape, total cost of ownership, and the translational potential of your research.

This guide provides an objective, data-driven comparison to help researchers optimize their tracer selection based on mechanistic needs, safety profiles, and budget constraints.

Fundamental Mechanisms & Isotope Properties

###[1-13Cglc]Lactose Monohydrate (Stable Isotope) This stable isotope tracer is specifically labeled at the C1 position of the glucose moiety. Upon oral administration, intestinal lactase cleaves the disaccharide's β -1,4-glycosidic bond. The [1-13C]glucose is rapidly absorbed and oxidized via glycolysis and the TCA cycle, culminating in the exhalation of 13CO2[1][2]. Because 13C simply contains an extra neutron and does not undergo nuclear decay, it is entirely non-radioactive[3]. This ensures absolute safety for in vivo human studies, allowing longitudinal testing even in highly vulnerable populations such as premature neonates and pregnant women[4].

14C-Radiolabeled Lactose (Radioisotope)

Carbon-14 is a radioisotope that undergoes beta decay. The emitted beta particles are typically detected via Liquid Scintillation Counting (LSC) or Accelerator Mass Spectrometry (AMS). This provides unparalleled analytical sensitivity (down to the attomole level), making it the gold standard for in vitro cellular uptake kinetics, whole-body tissue distribution (autoradiography), and precise mass balance studies[5][6]. However, the ionizing radiation introduces stringent regulatory frameworks, limiting its human application to highly controlled Phase 0/I microdosing studies.

Cost-Benefit Analysis: Economics Meets Performance

While 14C tracers are sometimes cheaper to synthesize on a per-mCi basis, the hidden costs of regulatory compliance and radioactive waste disposal often invert the economic advantage. Conversely, 13C requires high capital expenditure for analytical instrumentation but boasts negligible recurring disposal costs[7].

Table 1: Quantitative Cost-Benefit & Performance Matrix
Parameter[1-13Cglc]Lactose Monohydrate14C-Radiolabeled Lactose
Isotope Type Stable Isotope (Non-radioactive)Radioisotope ( β -emitter)
Detection Method IRMS, NDIR, NMRLSC, AMS, Autoradiography
Sensitivity High (ppm range)Ultra-High (attomole range)
In Vivo Human Safety Absolute (Safe for pediatrics/pregnancy)Highly Restricted (Phase 0/I microdosing)
Upfront Equipment Cost High ($50k - $150k for IRMS)Moderate ($15k - $40k for LSC)
Regulatory & Disposal Cost Negligible (Standard biohazard)Extremely High (Mixed radioactive waste)
Table 2: Estimated Financial Breakdown (Relative Impact for a 100-Sample Study)
Cost Component[1-13Cglc]Lactose Protocol14C-Lactose Protocol
Tracer Acquisition ModerateLow to Moderate
Analytical Consumables Low (Exetainer tubes)High (Scintillation cocktail, vials)
Waste Disposal $0 (No radioactive waste) $ (Hazardous radioactive waste)
Regulatory Compliance MinimalHigh (RSO oversight, licensing)

Experimental Workflows & Self-Validating Protocols

To demonstrate the practical application of these tracers, we detail two field-proven protocols. Every step is designed with internal controls to ensure data integrity.

Workflow cluster_13C [1-13Cglc]Lactose Pathway cluster_14C 14C-Lactose Pathway Admin Administer Labeled Lactose Metab13 In Vivo Metabolism (Lactase Cleavage) Admin->Metab13 In Vivo Metab14 Cellular Uptake / Tissue Dist. Admin->Metab14 In Vitro / Animal Breath Exhale 13CO2 Metab13->Breath IRMS IRMS / NDIR Detection Breath->IRMS Lysis Tissue Lysis / Fractionation Metab14->Lysis LSC Liquid Scintillation Counting Lysis->LSC

Comparative workflow of 13C in vivo breath testing versus 14C in vitro scintillation counting.

Protocol A: Non-Invasive In Vivo Metabolic Phenotyping using [1-13Cglc]Lactose

Objective: Quantify mucosal lactase activity and systemic carbohydrate oxidation.

Causality behind experimental design: Labeling the C1 position of the glucose moiety (as opposed to uniformly labeling or labeling the galactose moiety) is a deliberate mechanistic choice. When lactase cleaves the β -1,4-glycosidic bond, glucose is immediately shunted into glycolysis, resulting in rapid 13CO2 exhalation. Galactose, conversely, must first undergo epimerization via the Leloir pathway in the liver, introducing a metabolic lag that blunts the kinetic resolution of the breath test[1][8].

Methodology:

  • Baseline Sampling (Self-Validation): Collect a baseline breath sample in a sealed Exetainer tube. Validation: This establishes the patient's unique endogenous 13C/12C ratio (naturally ~1.1%). By calculating the Delta Over Baseline (DOB), the protocol mathematically isolates the exogenous tracer signal from dietary noise[3][9].

  • Substrate Administration: Administer an oral dose of 15-25g of [1-13Cglc]Lactose monohydrate dissolved in 200 mL of water[1].

  • Kinetic Sampling: Collect breath samples every 30 minutes for a duration of 3 to 4 hours.

  • Analysis: Analyze samples via Isotope Ratio Mass Spectrometry (IRMS). The instrument ionizes the gas and separates 13CO2 (m/z 45) from 12CO2 (m/z 44).

  • Data Processing: Calculate the cumulative percentage of the administered dose recovered (cPDR). A cPDR < 5% at 4 hours indicates lactase non-persistence (malabsorption)[1][10].

Protocol B: High-Sensitivity In Vitro Cellular Uptake Kinetics using 14C-Lactose

Objective: Measure transporter-mediated lactose uptake in engineered cell lines or microbial models (e.g., LacY permease activity).

Causality behind experimental design: 14C beta-emission allows for direct quantification of intracellular substrate accumulation without the need for complex extraction, derivatization, or chromatographic separation required by MS-based methods[11][12].

Methodology:

  • Cell Preparation: Grow cells to logarithmic phase. Wash and resuspend in a defined, sugar-free transport buffer to deplete endogenous intracellular carbohydrates.

  • Tracer Incubation: Add 14C-lactose (e.g., 0.1 μ Ci/mL) to the cell suspension to initiate the uptake assay[5].

  • Cold Competition (Self-Validation): In a parallel control cohort, add a 100-fold molar excess of unlabeled (cold) lactose. Validation: If 14C-lactose uptake is truly driven by specific membrane transporters, the cold lactose will competitively saturate the transporters, crashing the radioactive signal. A persistent signal indicates experimental artifact via non-specific membrane binding[12].

  • Termination & Filtration: At specific time intervals (e.g., 10s, 30s, 1min), rapidly vacuum-filter the suspension through a 0.45 μ m glass fiber filter and wash thrice with ice-cold buffer to halt transport and remove extracellular tracer.

  • Quantification: Transfer filters to scintillation vials, add liquid scintillation cocktail, and count beta emissions (Disintegrations Per Minute - DPM) using an LSC[6].

Decision Matrix: Selecting the Optimal Tracer

IsotopeSelection Start Lactose Tracing Study Human In Vivo Human Study? Start->Human Ped Pediatric / Pregnant / Clinical? Human->Ped Yes Sens Ultra-High Sensitivity Needed? Human->Sens No (Animal/In Vitro) Ped->Sens No (Phase 0/I) C13 [1-13Cglc]Lactose Monohydrate (Stable Isotope) Ped->C13 Yes (Safety First) Sens->C13 No (IRMS/NDIR sufficient) C14 14C-Radiolabeled Lactose (Radioisotope) Sens->C14 Yes (Scintillation/AMS)

Decision matrix for selecting between 13C stable isotopes and 14C radioisotopes in research.

Summary & Strategic Recommendations

For modern drug development and clinical diagnostics, the paradigm is shifting heavily toward stable isotopes (13C) due to their impeccable safety profile and the decreasing costs of NDIR benchtop analyzers. The elimination of radioactive waste disposal often makes 13C the more cost-effective choice over the lifespan of a project. However, for early-stage preclinical pharmacokinetics, tissue autoradiography, or systems requiring extreme sensitivity (e.g., microdosing), 14C remains an indispensable tool in the scientist's arsenal.

Sources

Validation

Quantifying In Vivo Lactase Activity: A Comparative Guide to [1-13Cglc]Lactose Monohydrate vs. Traditional Diagnostics

Accurate quantification of in vivo lactase (LCT) activity is a critical endpoint in both clinical gastroenterology and the pharmacological development of lactase replacement therapies. While the standard Hydrogen Breath...

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Author: BenchChem Technical Support Team. Date: April 2026

Accurate quantification of in vivo lactase (LCT) activity is a critical endpoint in both clinical gastroenterology and the pharmacological development of lactase replacement therapies. While the standard Hydrogen Breath Test (HBT) has long been the default non-invasive diagnostic tool for hypolactasia (lactose malabsorption), its reliance on bacterial fermentation introduces significant variables that compromise data integrity.

Mechanistic Causality: The Advantage of the C-1 Isotope

The fundamental flaw of the standard HBT is that it measures a secondary byproduct (bacterial hydrogen production) rather than primary enzymatic function. Approximately 20% of the population are "hydrogen non-producers" due to methanogenic flora, leading to a high false-negative rate .

[1-13Cglc]Lactose monohydrate solves this by directly tracking host metabolism. In this specific tracer, the 13C label is precisely located at the C-1 position of the glucose moiety.

The Causality of the Signal:

  • Enzymatic Cleavage: At the intestinal brush border, lactase (phlorizin hydrolase) hydrolyzes the substrate into unlabeled galactose and [1-13C]glucose.

  • Targeted Absorption: The [1-13C]glucose is rapidly absorbed via the SGLT1 transporter and routed to the liver.

  • Rapid Decarboxylation: In the liver, the C-1 carbon of glucose is highly susceptible to rapid decarboxylation during the pentose phosphate pathway and early cellular respiration. This yields a swift, pronounced spike of 13CO2​ in the exhaled breath.

  • Diagnostic Inverse: A high 13CO2​ signal indicates normal lactase activity. Conversely, if lactase is deficient, the intact molecule passes into the colon. Bacterial fermentation of 13C -lactose produces 13CO2​ at a vastly slower and less efficient rate, resulting in a low signal .

MetabolicPathway Lactose [1-13Cglc]Lactose (Oral Ingestion) SmallIntestine Small Intestine (Lactase Enzyme) Lactose->SmallIntestine Transit Glucose [1-13C]Glucose (Absorbed) SmallIntestine->Glucose Normal Lactase (Cleavage) Colon Colon (Bacterial Fermentation) SmallIntestine->Colon Lactase Deficiency (Malabsorption) Liver Liver (Metabolism) Glucose->Liver Portal Vein CO2 13CO2 (Exhaled Breath) Liver->CO2 Cellular Respiration Colon->CO2 Slow/Minimal 13CO2

Diagram 1: Metabolic fate of [1-13Cglc]Lactose differentiating normal lactase activity from deficiency.

Comparative Analysis of Diagnostic Modalities

To justify the integration of[1-13Cglc]Lactose into your clinical workflows, we must benchmark it against existing methodologies. The data below synthesizes recent proof-of-concept studies and retrospective analyses .

Diagnostic ModalityTarget Analyte / MarkerSensitivitySpecificityKey AdvantagePrimary Limitation
[1-13Cglc]Lactose Breath Test Exhaled 13CO2​ ~93% 51% - 70% Bypasses bacterial microbiome variationsRequires specialized IRMS/NDIRS equipment
Hydrogen Breath Test (HBT) Exhaled H2​ ~77.5%~89% - 97.6%Low cost, widely available globally~20% false negative rate ( H2​ non-producers)
Intestinal Biopsy (Assay) Brush border lactase>95%>95%Direct enzymatic quantification (Gold Standard)Highly invasive; subject to patchy expression errors
Genetic Testing (LCT 13910C>T) DNA Polymorphism~97%~95%Non-invasive, lifetime validityCannot detect secondary (acquired) hypolactasia

Note: While the standalone specificity of the 13C test is moderate (~70%), its true power is unlocked when multiplexed with H2​ measurements, yielding a near-perfect negative predictive value (NPV of 99%).

The Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your data, the protocol must be designed as a self-validating system . By multiplexing 13CO2​ (host absorption) and H2​ (bacterial fermentation) from the same breath samples, the assay provides an internal control matrix. If 13CO2​ is low and H2​ is high, malabsorption is confirmed. If both are low, the system successfully identifies a hydrogen non-producer while still accurately diagnosing malabsorption via the depressed 13C signal.

Step-by-Step Methodology:

  • Patient Preparation (t = -12h to 0h):

    • Action: Enforce an 8-12 hour overnight fast. Restrict the intake of naturally 13C -enriched C4 plants (e.g., corn, cane sugar) for 24 hours prior.

    • Causality: Stabilizes the baseline endogenous 13CO2​/12CO2​ ratio, preventing dietary isotopic noise from masking the pharmacokinetic signal.

  • Baseline Sampling (t = 0 min):

    • Action: Collect two baseline breath samples into Exetainer tubes.

    • Causality: Establishes the individual's baseline isotopic signature, required to calculate the Delta Over Baseline (DOB).

  • Substrate Administration:

    • Action: Administer 15g of [1-13Cglc]Lactose monohydrate dissolved in 200 mL of water.

    • Causality: A 15g dose provides a sufficient enzymatic challenge to the brush border without inducing the severe gastrointestinal distress often caused by the outdated 50g HBT loads.

  • Serial Breath Sampling (t = 30 to 240 min):

    • Action: Collect breath samples every 30 minutes for 4 hours.

    • Causality: Captures both the early rapid absorption phase of [1-13C]glucose and the delayed orocaecal transit time required for colonic fermentation.

  • Multiplexed Analysis:

    • Action: Analyze samples using Isotope Ratio Mass Spectrometry (IRMS) or Non-Dispersive Infrared Spectroscopy (NDIRS) for 13CO2​ , and gas chromatography for H2​ .

  • Pharmacokinetic Calculation:

    • Action: Calculate the cumulative percentage of the administered 13C dose recovered (cPDR) at the 4-hour mark.

Workflow Prep Patient Preparation (8-12h Fast, Low-C4 Diet) Baseline Baseline Breath Sample (t = 0 min) Prep->Baseline Ingestion Ingest [1-13Cglc]Lactose (15g in 200mL water) Baseline->Ingestion Sampling Serial Breath Sampling (Every 30 mins for 4 hrs) Ingestion->Sampling Analysis IRMS / NDIRS Analysis (Measure 13CO2 & H2) Sampling->Analysis Result Data Interpretation (Cumulative 13C < 14.5% = Deficient) Analysis->Result

Diagram 2: Step-by-step clinical workflow for the self-validating 13C-Lactose Breath Test.

Data Interpretation & Cut-off Standards

When interpreting the pharmacokinetic output of the [1-13Cglc]Lactose breath test, the Area Under the Curve (AUC) of the cumulative 13C excretion is the primary diagnostic metric.

  • Traditional Cut-off: Historically, a cumulative 13C excretion of < 14.5% at 4 hours has been the standard threshold for diagnosing lactase deficiency.

  • Optimized Cut-off: Recent ROC curve analyses in genetically verified cohorts demonstrate that tightening the cut-off to < 12.65% optimizes the test's accuracy in H2​ -negative individuals, yielding a sensitivity of 93% and improving specificity to 70% .

By transitioning to [1-13Cglc]Lactose monohydrate and utilizing a combined 13C/H2​ protocol, researchers can virtually eliminate the false negatives that plague standard breath tests, ensuring robust, reproducible data for clinical diagnostics and pharmacological efficacy trials.

References
  • Balsiger, L. M., et al. (2024). "Added Value of 13C Analysis in Breath Tests in H2-Negative Subjects to Diagnose Lactose Malabsorption: A Proof of Concept Study." Digestive Diseases and Sciences.[Link]

  • De Preter, V., et al. (2015). "Additional Value of CH4 Measurement in a Combined 13C/H2 Lactose Malabsorption Breath Test: A Retrospective Analysis." Nutrients.[Link]

  • Fijlstra, M., et al. (2010). "Lactose maldigestion during methotrexate-induced gastrointestinal mucositis in a rat model." American Journal of Physiology-Gastrointestinal and Liver Physiology.[Link]

  • Ojetti, V., et al. (2009). "Tricks for interpreting and making a good report on hydrogen and 13C breath tests." European Review for Medical and Pharmacological Sciences.[Link]

Comparative

Benchmarking isotopic purity of [1-13Cglc]Lactose monohydrate across commercial suppliers

Benchmarking Isotopic Purity of [1-13Cglc]Lactose Monohydrate: A Comprehensive Analytical Guide Executive Summary In the realm of metabolic flux analysis and non-invasive stable isotope breath tests, the integrity of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Isotopic Purity of [1-13Cglc]Lactose Monohydrate: A Comprehensive Analytical Guide

Executive Summary

In the realm of metabolic flux analysis and non-invasive stable isotope breath tests, the integrity of the isotopic tracer dictates the validity of the clinical or experimental output. [1-13Cglc]Lactose monohydrate (CAS: 287100-62-3)—a disaccharide where the carbon-13 label is strictly localized to the C1 position of the glucose moiety—is a cornerstone reagent for quantifying in vivo lactase activity and assessing intestinal mucosal integrity[1].

As a Senior Application Scientist, I have structured this guide to objectively benchmark the isotopic and chemical purity of [1-13Cglc]Lactose monohydrate across leading commercial suppliers. Beyond simple product comparisons, this guide establishes a self-validating analytical framework using Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure researchers can independently verify positional fidelity and total isotopic enrichment before deploying these tracers in high-stakes drug development or microbiome studies.

Mechanistic Grounding: The Criticality of Positional Fidelity

The utility of [1-13Cglc]Lactose relies entirely on its highly specific metabolic trajectory. When administered orally, the tracer reaches the small intestinal brush border, where the enzyme lactase (β-galactosidase) hydrolyzes the β-1,4-glycosidic bond. This cleavage yields unlabeled D-galactose and labeled D-[1-13C]glucose[1].

The causality behind choosing the C1-glucose label over a uniformly labeled ([U-13C]) or galactose-labeled variant is rooted in downstream kinetics. D-[1-13C]glucose is rapidly absorbed via the SGLT1 transporter and enters systemic circulation, where it is oxidized through glycolysis and the TCA cycle to produce 13CO2[1]. This 13CO2 is subsequently exhaled and quantified via Isotope Ratio Mass Spectrometry (IRMS)[2]. If the 13C label is scrambled (e.g., present on the galactose moiety or other glucose carbons), the kinetic isotope effect (KIE) and the fractional conversion calculations will be skewed, leading to severe diagnostic inaccuracies (such as false negatives in mucositis models)[1][3].

G Lactose [1-13Cglc]Lactose Monohydrate Lactase Lactase (Intestinal Brush Border) Lactose->Lactase Hydrolysis Galactose D-Galactose (Unlabeled) Lactase->Galactose Glucose D-[1-13C]Glucose (Labeled) Lactase->Glucose Metabolism Glycolysis & TCA Cycle Glucose->Metabolism SGLT1 Absorption & Oxidation Breath 13CO2 (Exhaled Breath) Metabolism->Breath IRMS Detection

Metabolic fate of [1-13Cglc]Lactose for in vivo 13C-breath test diagnostics.

Supplier Benchmarking Data

When sourcing [1-13Cglc]Lactose monohydrate, researchers must evaluate three primary metrics: Isotopic Purity (the percentage of molecules containing 13C at the specified position), Chemical Purity (absence of synthesis byproducts or unlabeled lactose), and Mass Shift (confirmation of the M+1 state).

The table below synthesizes the reported specifications from three premier suppliers of stable isotopes: Sigma-Aldrich, Omicron Biochemicals, and MedChemExpress (MCE)[4][5][6].

SupplierCAS NumberIsotopic PurityChemical PurityAnalytical Validation Provided
Sigma-Aldrich 287100-62-399 atom % 13C≥99% (HPLC)1H-NMR, LC-MS (M+1 shift), Optical Activity
Omicron Biochemicals 287100-62-399 atom % 13C≥98% (HPLC)1H/13C-NMR, specialized carbohydrate QC
MedChemExpress (MCE) 287100-62-399 atom % 13C≥98% (LC-MS)COA, LC-MS, NMR (Internal Standard Grade)

Note: While all suppliers claim 99 atom % 13C, batch-to-batch variability in positional scrambling during synthesis necessitates independent, self-validating in-house QC protocols before utilizing these compounds in highly sensitive metabolic flux studies.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, do not rely solely on the manufacturer's Certificate of Analysis (COA). The following protocols establish a self-validating system: Phase 1 confirms the position of the isotope, while Phase 2 confirms the overall enrichment and chemical purity.

Phase 1: Positional Validation via 2D[13C, 1H]-HSQC NMR

Standard 1D 13C-NMR is insufficient for precise isotopic quantification due to the nuclear Overhauser effect (NOE) and long relaxation times. Instead, 2D Heteronuclear Single Quantum Coherence (HSQC) NMR is the gold standard[3].

  • Causality: HSQC selectively detects protons that are directly attached to a 13C nucleus. By comparing the integration of the 13C-coupled satellite peaks to the residual central 12C peak (if any), you can calculate the exact isotopic enrichment at the C1 position without interference from other carbon positions.

  • Step-by-Step Methodology:

    • Sample Preparation: Dissolve 10 mg of [1-13Cglc]Lactose monohydrate in 600 µL of D2O (Deuterium oxide, 99.9% D) to eliminate the H2O solvent peak and lock the NMR signal.

    • Acquisition: Acquire a 1H-detected 2D [13C, 1H]-HSQC spectrum on a high-field NMR spectrometer (e.g., 600 MHz) equipped with a cryoprobe for maximum sensitivity.

    • Parameter Tuning: Set the polarization transfer delay optimized for a one-bond coupling constant ( 1JCH​ ) of approximately 145 Hz (typical for the anomeric C1 carbon of glucose).

    • Integration & Validation: Integrate the cross-peak corresponding to the C1-H1 of the glucose moiety (typically around δH 5.2 ppm / δC 92 ppm for the α-anomer). The absence of intense cross-peaks at the galactose C1 position (δH 4.4 ppm / δC 103 ppm) validates positional fidelity.

Phase 2: Total Enrichment & Chemical Purity via HILIC-MS

Because lactose is highly polar, standard Reversed-Phase (RP) chromatography fails to retain it. Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS) is required.

  • Causality: HILIC ensures the chromatographic separation of lactose from any isobaric disaccharide impurities (e.g., maltose or sucrose). High-resolution TOF-MS allows for the precise calculation of the M+1 (labeled) to M+0 (unlabeled) ratio, validating the "99 atom % 13C" claim.

  • Step-by-Step Methodology:

    • Chromatography: Inject 2 µL of a 10 µg/mL lactose solution onto a HILIC column (e.g., Waters Acquity BEH Amide).

    • Mobile Phase: Use a gradient of Acetonitrile and Water, both containing 10 mM Ammonium Acetate (NH4OAc) and 0.1% Ammonium Hydroxide to facilitate ionization.

    • MS Detection: Operate the ESI-TOF in negative ion mode to detect the deprotonated molecule [M−H]− .

    • Data Analysis: Extract the exact mass for unlabeled lactose ( m/z 341.108) and[1-13Cglc]Lactose ( m/z 342.112). Calculate the isotopic purity using the formula: (Area342​/(Area341​+Area342​))×100 .

Workflow cluster_NMR Positional Purity (NMR) cluster_LCMS Overall Enrichment (LC-MS) Start Commercial[1-13Cglc]Lactose Prep1 Dissolution in D2O Start->Prep1 Prep2 HILIC Chromatography Start->Prep2 HSQC 2D [13C, 1H]-HSQC Prep1->HSQC Quant1 Integration of 13C vs 12C Satellite Peaks HSQC->Quant1 Final Validated Isotopic Purity (≥99 atom % 13C) Quant1->Final MS ESI-TOF MS (Negative Mode) Prep2->MS Quant2 M+1 / M+0 Ratio Calculation MS->Quant2 Quant2->Final

Self-validating analytical workflow for benchmarking isotopic and positional purity.

Conclusion

When benchmarking[1-13Cglc]Lactose monohydrate, Sigma-Aldrich, Omicron Biochemicals, and MedChemExpress all provide robust, high-purity reagents suitable for advanced metabolic tracing. However, the true differentiator in drug development and clinical research is not just supplier selection, but the implementation of rigorous, self-validating in-house QC protocols. By pairing 2D HSQC NMR for positional fidelity with HILIC-MS for total isotopic enrichment, researchers can confidently eliminate tracer impurity as a variable in their metabolic flux models.

References

  • Sigma-Aldrich. "D-Lactose-1-13C monohydrate - Properties and Specifications." Sigma-Aldrich. 4

  • Omicron Biochemicals, Inc. "[1-13Cglc]lactose monohydrate - Product Catalog." Omicron Biochemicals. 7

  • MedChemExpress. "[1-13Cglc]Lactose monohydrate | Isotopic Labeling Drug." MedChemExpress. 6

  • ResearchGate. "Highly precise measurement of kinetic isotope effects using 1H-detected 2D[13C,1H]-HSQC NMR spectroscopy." ResearchGate. 3

  • Fijlstra, M., et al. "Lactose maldigestion during methotrexate-induced gastrointestinal mucositis in a rat model." American Physiological Society Journal. 8

  • Tandfonline. "A novel non-invasive biomarker for assessment of small intestinal mucositis in children with cancer undergoing chemotherapy." Tandfonline. 2

Sources

Validation

A Comprehensive Comparison Guide: Mass Spectrometry vs. NMR for [1-¹³Cglc]Lactose Metabolite Profiling

Stable Isotope-Resolved Metabolomics (SIRM) has revolutionized our ability to map complex metabolic networks, moving beyond static metabolite snapshots to dynamic flux measurements[1]. Within this field, [1-¹³Cglc]Lactos...

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Author: BenchChem Technical Support Team. Date: April 2026

Stable Isotope-Resolved Metabolomics (SIRM) has revolutionized our ability to map complex metabolic networks, moving beyond static metabolite snapshots to dynamic flux measurements[1]. Within this field, [1-¹³Cglc]Lactose —a disaccharide isotopically labeled exclusively at the C1 position of its glucose moiety—serves as a highly specific tracer. It is primarily utilized to interrogate β-galactosidase activity and track the subsequent downstream flux of glucose through glycolysis and the TCA cycle.

For drug development professionals and systems biologists, selecting the correct analytical platform to profile[1-¹³Cglc]Lactose metabolism is a critical decision. This guide provides an objective, mechanistic comparison between the two gold-standard platforms: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy .

Mechanistic Causality: The Fate of [1-¹³Cglc]Lactose

To understand the analytical requirements, we must first understand the biochemical causality. When [1-¹³Cglc]Lactose is introduced to a biological system, it undergoes enzymatic hydrolysis via β-galactosidase, yielding one molecule of unlabeled galactose and one molecule of[1-¹³C]glucose.

As [1-¹³C]glucose enters the glycolytic pathway, the ¹³C label is systematically propagated. During the cleavage of fructose-1,6-bisphosphate by aldolase, the C1 position of glucose becomes the C3 position of glyceraldehyde 3-phosphate (GAP). Ultimately, this labeled carbon manifests as the methyl group (C3) of pyruvate and, subsequently, [3-¹³C]lactate[2].

Therefore, the chosen analytical platform must not only detect the presence of the ¹³C isotope but precisely identify its position within downstream metabolites to validate the specific pathway flux.

G Lactose [1-13Cglc]Lactose (Stable Isotope Tracer) Enzyme β-Galactosidase (Enzymatic Hydrolysis) Lactose->Enzyme Glucose [1-13C]Glucose (Labeled Intermediate) Enzyme->Glucose Galactose Unlabeled Galactose Enzyme->Galactose Glycolysis Glycolytic Pathway (Metabolic Flux) Glucose->Glycolysis NMR NMR Spectroscopy (1H-13C HSQC / J-Coupling) Glucose->NMR MS LC-MS / IROA (Mass Isotopomer Profiling) Glucose->MS Lactate [3-13C]Lactate (Downstream Metabolite) Glycolysis->Lactate Lactate->NMR Positional Mapping Lactate->MS High Sensitivity

Figure 1: Metabolic tracking of [1-13Cglc]Lactose through glycolysis and dual-platform analysis.

Platform Comparison: MS vs. NMR

Both platforms offer distinct, often complementary, advantages for SIRM studies[1].

Mass Spectrometry (LC-MS/MS & MALDI-TOF)

MS is the platform of choice for deep metabolome coverage and extreme sensitivity. It detects mass isotopologues (e.g., M+0, M+1) with limits of detection in the picomolar range. For lactose hydrolysis, quantitative whole-molecule MALDI-TOF MS can be used to measure precise Kinetic Isotope Effects (KIEs) during enzymatic cleavage[3]. Furthermore, advanced LC-MS workflows utilize Isotopic Ratio Outlier Analysis (IROA) to mathematically distinguish true biological ¹³C incorporation from artifactual background noise[4].

  • Limitation: MS struggles with positional isotopomer mapping. Determining exactly where the ¹³C resides in a sugar molecule requires complex MS/MS fragmentation patterns that are often ambiguous for structural isomers.

Nuclear Magnetic Resonance (NMR)

NMR is the undisputed gold standard for structural elucidation and positional isotopomer tracking. While direct ¹³C NMR suffers from low sensitivity, modern workflows utilize 1D ¹H NMR for indirect quantification of ¹³C-enriched metabolites. Because the ¹³C nucleus splits the resonance of its directly attached proton via J-coupling (e.g., [3-¹³C]lactate exhibits a 128 Hz J-split at 1.32 ppm), researchers can rapidly quantify fractional enrichment without standard curves[2].

  • Limitation: NMR has lower absolute sensitivity (nanomolar to micromolar range) compared to MS, requiring larger sample volumes.

Objective Quantitative Comparison
ParameterMass Spectrometry (LC-MS/MS)Nuclear Magnetic Resonance (NMR)
Primary Advantage Unmatched sensitivity (pM to nM)Unambiguous positional isotopomer mapping
Limit of Detection High (Femtomole to Picomole)Moderate (Nanomole to Micromole)
Positional Information Requires complex MS/MS fragmentationDirect observation via chemical shift & J-coupling
Sample Preparation Requires chromatography (e.g., HILIC)Minimal (Lyophilization + D₂O resuspension)
Quantitation Relative (requires internal standards/IROA)Absolute (linear response, single internal standard)
Throughput Medium (LC run times ~15-30 min)High (1D ¹H NMR takes <5 mins per sample)

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following workflows are designed as self-validating systems, minimizing false positives and analytical drift.

Protocol A: LC-MS/MS Workflow with IROA for [1-¹³Cglc]Lactose Profiling

This protocol utilizes Isotopic Ratio Outlier Analysis (IROA) to eliminate matrix interference[4].

  • Metabolic Quenching & Extraction: Rapidly quench the biological sample (cells/tissue) using cold 80% methanol (-20°C) to immediately halt β-galactosidase and glycolytic activity.

  • IROA Internal Standard Spike: Add a universally labeled 95% ¹³C yeast extract (IROA standard) to the extraction buffer.

    • Self-Validation Checkpoint: The predictable isotopic envelope of the IROA standard acts as an internal truth matrix. Any detected feature lacking the exact 5% / 95% ¹³C isotopic signature is mathematically flagged and excluded as non-biological noise[4].

  • Chromatographic Separation: Inject the extract onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column. HILIC is mandatory here, as highly polar metabolites like lactose, glucose, and lactate exhibit poor retention on standard C18 columns.

  • Data Acquisition & Analysis: Acquire data in full-scan high-resolution mode (e.g., Orbitrap or Q-TOF). Extract the M+0 (unlabeled galactose) and M+1 ([1-¹³C]glucose) mass traces to calculate the enzymatic hydrolysis rate.

Protocol B: High-Throughput 1D ¹H NMR for Indirect ¹³C Quantification

This protocol exploits proton-carbon J-coupling to achieve rapid, high-throughput positional tracking[2].

  • Dual-Phase Extraction: Perform a methanol/chloroform/water extraction. Collect the upper aqueous phase containing the polar carbohydrates and organic acids.

  • Sample Preparation: Lyophilize the aqueous phase to complete dryness to remove H₂O, which would otherwise obscure the NMR spectrum. Resuspend the pellet in 600 µL of D₂O containing 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).

  • NMR Acquisition: Acquire a 1D ¹H Carr-Purcell-Meiboom-Gill (CPMG) spectrum to suppress broad macromolecular signals. Acquire two spectra per sample: one with ¹³C decoupling and one without.

  • Spectral Deconvolution & Quantitation: Identify the [3-¹³C]lactate methyl peak at 1.32 ppm. In the coupled spectrum, measure the intensity of the satellite peaks generated by the 128 Hz J-splitting.

    • Self-Validation Checkpoint: The integration of the DSS reference peak (0.00 ppm) must remain perfectly constant across all acquisitions. Furthermore, the sum of the integrated areas of the J-coupled satellite peaks must exactly equal the area lost from the central ¹²C-bound proton resonance, ensuring absolute mass balance[2].

Conclusion & Recommendations

The choice between MS and NMR for [1-¹³Cglc]Lactose profiling should be dictated by the specific biological question. If the goal is to discover novel, low-abundance downstream metabolites or to perform untargeted global profiling, LC-MS with IROA is the superior choice. However, if the objective is to rigorously map specific carbon atom transitions through central carbon metabolism (e.g., proving that C1 of glucose strictly becomes C3 of lactate), NMR spectroscopy provides the necessary positional certainty and absolute quantitation without the need for complex derivatization. For comprehensive systems biology studies, integrating both platforms provides the ultimate cross-validated metabolic model[1].

Sources

Comparative

Evaluating [1-13Cglc]Lactose monohydrate against unlabeled lactose controls in assays

Evaluating [1-13Cglc]Lactose Monohydrate Against Unlabeled Lactose Controls in Metabolic and Diagnostic Assays As a Senior Application Scientist, I often emphasize that selecting the appropriate isotopic tracer is the mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating [1-13Cglc]Lactose Monohydrate Against Unlabeled Lactose Controls in Metabolic and Diagnostic Assays

As a Senior Application Scientist, I often emphasize that selecting the appropriate isotopic tracer is the most critical variable in designing robust metabolic assays. When evaluating lactose metabolism—whether for clinical diagnostics of lactase deficiency or in vitro metabolic flux analysis (MFA)—the choice between[1-13Cglc]Lactose monohydrate and standard unlabeled lactose dictates the analytical resolution and reliability of your experiment.

Unlabeled lactose relies on indirect, downstream measurements (e.g., hydrogen gas production via colonic fermentation or bulk mass spectrometry). In contrast, [1-13Cglc]Lactose monohydrate—a stable isotope-labeled disaccharide where the C1 position of the glucose moiety is enriched with Carbon-13—enables direct, molecule-specific tracing of the glucose carbon skeleton through glycolysis, the TCA cycle, and ultimate oxidation to 13CO2[1].

Mechanistic Divergence: Direct vs. Indirect Measurement

The fundamental causality behind choosing [1-13Cglc]Lactose lies in its ability to bypass the confounding variables of the human microbiome. In standard Hydrogen Breath Tests (HBT) using unlabeled lactose, detection relies on lactase deficiency; unabsorbed lactose reaches the colon, where bacteria ferment it into H2[2]. This system is inherently flawed: up to 20% of patients possess methanogenic microbiomes that do not produce H2 ("non-H2 producers"), leading to false negatives[2][3]. Furthermore, Small Intestinal Bacterial Overgrowth (SIBO) causes premature fermentation, yielding false positives.

Conversely,[1-13Cglc]Lactose measures lactase activity directly. Upon hydrolysis by brush-border lactase, the[1-13C]glucose is absorbed and oxidized hepatically, releasing 13CO2 into the breath[1][4]. This self-validating pathway isolates human enzymatic activity from microbial interference.

Pathway L13 [1-13Cglc]Lactose (Direct Tracer) Lactase Brush Border Lactase (Small Intestine) L13->Lactase Normal Digestion LUn Unlabeled Lactose (Indirect Substrate) LUn->Lactase Glc13 [1-13C]Glucose + Galactose Lactase->Glc13 Hydrolysis GlcUn Unabsorbed Lactose (Reaches Colon) Lactase->GlcUn Maldigestion Metab13 Hepatic Oxidation (Glycolysis/TCA) Glc13->Metab13 Microbiome Colonic Fermentation (Microbiome) GlcUn->Microbiome CO2_13 13CO2 Exhalation (Direct Readout) Metab13->CO2_13 H2 H2 Exhalation (Indirect Readout) Microbiome->H2

Metabolic fate of[1-13Cglc]Lactose versus Unlabeled Lactose in diagnostic breath tests.

Quantitative Performance Comparison

When evaluating these substrates across clinical and analytical platforms, the data heavily favors the 13C-labeled variant for precision, despite the higher upfront material cost. Clinical studies demonstrate that the 13CO2 breath test yields a sensitivity of 0.84 and specificity of 0.96, significantly outperforming the unlabeled H2 test (sensitivity 0.68, specificity 0.89)[5]. In mass spectrometry, the isotopic label allows for the precise measurement of kinetic isotope effects (KIEs) that are impossible to resolve with unlabeled controls[6].

Metric[1-13Cglc]Lactose MonohydrateUnlabeled Lactose Control
Primary Analyte 13CO2 (Breath) / 13C-Metabolites (MS)H2 (Breath) / Bulk Mass (MS)
Diagnostic Sensitivity 84% - 93%[3][5]68% - 72%[3][5]
Diagnostic Specificity 96%[5]89%[5]
False Negative Risk Very Low (Independent of microbiome)High (Due to methanogenic bacteria)[2][3]
MFA Resolution (LC-MS) High (+1 Da shift tracks specific carbon)[6]Low (Indistinguishable from endogenous glucose)
Required Dose (In Vivo) 15 grams[2]25 - 50 grams[2]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols integrate internal controls to validate the assay's causality.

Protocol 1: In Vivo 13C-Lactose Breath Test (Diagnostic Assay)

Objective: Quantify lactase activity by measuring the 13CO2/12CO2 isotopic ratio in exhaled breath. Causality Check: A baseline breath sample establishes the endogenous 13C/12C ratio. The use of a 15g dose (lower than the 25g unlabeled dose) minimizes osmotic diarrhea while providing sufficient isotopic signal to track direct hepatic oxidation[2].

  • Patient Preparation: Fast the subject for 8-12 hours. Avoid naturally 13C-enriched foods (e.g., corn, cane sugar) for 24 hours prior to baseline to prevent background interference.

  • Baseline Collection: Collect two baseline breath samples in sealed Exetainer tubes.

  • Substrate Administration: Dissolve 15g of [1-13Cglc]Lactose monohydrate in 200 mL of water. Administer orally.

  • Kinetic Sampling: Collect breath samples every 30 minutes for a total of 4 hours.

  • Isotope Ratio Mass Spectrometry (IRMS): Analyze samples to determine the Delta Over Baseline (DOB) of 13CO2.

  • Data Interpretation: Calculate the Cumulative Percent Dose Recovered (cPDR). A cPDR < 14.5% at 4 hours indicates lactase deficiency[5].

Protocol 2: In Vitro Metabolic Flux Analysis via LC-MS/MS (Cellular Assay)

Objective: Track the kinetic isotope effect (KIE) and carbon flux of lactose hydrolysis in cell culture or microbiome models[6]. Causality Check: Unlabeled lactose is run in parallel as a control to subtract natural isotopic abundance (~1.1% 13C) from the enriched samples, ensuring that the detected +1 Da mass shifts are exclusively derived from the [1-13Cglc] tracer.

  • Media Preparation: Formulate custom glucose-free, lactose-free media. Supplement Group A with 10 mM[1-13Cglc]Lactose and Group B with 10 mM Unlabeled Lactose.

  • Incubation: Seed cells (e.g., intestinal organoids or bacterial cultures) and incubate at 37°C.

  • Metabolic Quenching: At designated time points (e.g., 0, 15, 30, 60 mins), rapidly quench metabolism by adding pre-chilled (-80°C) 80% methanol. Crucial Step: Rapid quenching immediately halts enzymatic activity, preventing the degradation of transient glycolytic intermediates.

  • Extraction: Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing polar metabolites.

  • LC-MS/MS Acquisition: Inject samples into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Monitor the M+1 isotopologue fractions for downstream metabolites (e.g., tracking the m/z 259 -> 260 shift for Glucose-6-Phosphate).

  • Flux Calculation: Correct for natural abundance using the unlabeled control data, and calculate fractional enrichment to determine the rate of lactose hydrolysis and downstream utilization.

Workflow Step1 1. Incubation [1-13Cglc]Lactose Step2 2. Rapid Quenching (-80°C Methanol) Step1->Step2 Step3 3. Extraction (Centrifugation) Step2->Step3 Step4 4. LC-MS/MS (Isotopologue Tracking) Step3->Step4 Step5 5. Flux Calculation (Natural Abundance Correction) Step4->Step5

Step-by-step workflow for LC-MS/MS metabolic flux analysis using [1-13Cglc]Lactose.

Conclusion

While unlabeled lactose remains a cost-effective substrate for basic tolerance screening, its reliance on indirect microbial fermentation limits its diagnostic accuracy and renders it useless for high-resolution metabolic tracing. [1-13Cglc]Lactose monohydrate provides a self-validating, direct measurement of enzymatic activity and carbon flux. By integrating this stable isotope into clinical breath tests or LC-MS/MS workflows, researchers can eliminate microbiome-induced false negatives and achieve unparalleled precision in metabolic profiling.

References

  • Lactosolution. "C13 and H2 Breath Test for lactose intolerance. Preparation, development and results." lactosolution.com.[Link]

  • Vonk, R. J., et al. "13C-carbohydrate breath tests: impact of physical activity on the rate-limiting step in lactose utilization." nih.gov.[Link]

  • Vonk, R. J., et al. "Lactose (Mal)digestion Evaluated by the 13C-lactose Digestion Test." nih.gov. [Link]

  • "Highly precise measurement of kinetic isotope effects using 1H-detected 2D [13C,1H]-HSQC NMR spectroscopy." researchgate.net. [Link]

  • "13CO2 breath test using naturally 13C-enriched lactose for detection of lactase deficiency in patients with gastrointestinal symptoms." nih.gov. [Link]

  • Balsiger, L., et al. "Added Value of 13C Analysis in Breath Tests in H2-Negative Subjects to Diagnose Lactose Malabsorption: A Proof of Concept Study." semanticscholar.org.[Link]

Sources

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